Product packaging for 10-Hydroxyoleoside 11-methyl ester(Cat. No.:)

10-Hydroxyoleoside 11-methyl ester

Cat. No.: B3027530
M. Wt: 420.4 g/mol
InChI Key: GXXBBPZLNJMTDC-KPZJISDNSA-N
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Description

10-Hydroxyoleoside 11-methyl ester is a natural secoiridoid compound found in various Jasminum species, such as Jasminum multiflorum . It belongs to the class of 10-oxyderivatives of oleoside secoiridoids and is part of a family of compounds known for a wide spectrum of biological and pharmacological activities . The compound has a molecular formula of C 17 H 24 O 12 and a molecular weight of 420.37 g/mol . Its Canonical SMILES structure is COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O . This compound is of significant interest in anticancer research. Studies have investigated its anti-proliferative effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (NSCLC) A549 cell lines . While it exhibits activity against both, the potency varies, and structure-activity relationship (SAR) studies indicate that specific structural modifications, such as the addition of an o-hydroxy-p-hydroxy-phenylethyl group, can enhance its inhibitory effects against A431 cells . The primary research value of this compound lies in its use as a standard or reference compound in phytochemical studies and for exploring the mechanisms of action of secoiridoids in biological systems. CAS Number: 131836-11-8 For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24O12 B3027530 10-Hydroxyoleoside 11-methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,3E,4S)-3-(2-hydroxyethylidene)-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O12/c1-26-15(25)9-6-27-16(7(2-3-18)8(9)4-11(20)21)29-17-14(24)13(23)12(22)10(5-19)28-17/h2,6,8,10,12-14,16-19,22-24H,3-5H2,1H3,(H,20,21)/b7-2+/t8-,10+,12+,13-,14+,16-,17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXBBPZLNJMTDC-KPZJISDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(=CCO)C1CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H](/C(=C/CO)/[C@@H]1CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 10-Hydroxyoleoside 11-Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of 10-Hydroxyoleoside 11-methyl ester, a secoiridoid glycoside. While a dedicated publication detailing the complete experimental elucidation of this specific molecule is not publicly available, this document synthesizes information from related compounds and predicted spectral data to present a thorough and technically sound workflow.

Introduction to this compound

This compound is a natural product belonging to the class of secoiridoid glycosides.[1] These compounds are monoterpenoids characterized by a cleaved cyclopenta-[c]-pyran skeleton, often glycosidically linked to a sugar moiety, typically glucose. Secoiridoids are prevalent in the Oleaceae family, including the genus Jasminum, from which Jasminum multiflorum is a known source of various secoiridoid derivatives.[2][3] The molecular formula of this compound is C17H24O12, with a molecular weight of 420.37 g/mol .[4] Its structure contains a hydroxylated oleoside (B1148882) aglycone and a methyl ester group, presenting a complex stereochemical arrangement that requires a suite of modern analytical techniques for unambiguous determination.

Experimental Protocols

The elucidation of the structure of a natural product like this compound follows a multi-step process, from isolation and purification to spectroscopic analysis.

2.1. Isolation and Purification

The following is a generalized protocol for the isolation of secoiridoid glycosides from a plant source such as the leaves or flowers of Jasminum multiflorum.

  • Extraction:

    • Air-dried and powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

    • The resulting crude methanol extract is concentrated under reduced pressure using a rotary evaporator.

    • The concentrated extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), and ethyl acetate (B1210297) (EtOAc), to remove lipids and less polar constituents. The secoiridoid glycosides are expected to remain in the aqueous layer.

  • Chromatographic Purification:

    • The aqueous fraction is subjected to column chromatography over a macroporous resin (e.g., Diaion HP-20), eluting with a stepwise gradient of water and methanol. The fraction eluted with a high percentage of methanol is typically enriched with glycosides.

    • This enriched fraction is then further purified by repeated column chromatography on silica (B1680970) gel, eluting with a solvent system such as chloroform-methanol-water in a gradient fashion.

    • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column, using a gradient of acetonitrile (B52724) and water as the mobile phase, to yield the pure compound.

2.2. Spectroscopic Analysis

  • Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the elemental composition.

    • Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules like glycosides. Analysis is performed in both positive and negative ion modes.

    • Instrumentation: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides high mass accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is required for the complete structural assignment.

    • Solvent: Deuterated methanol (CD3OD) or dimethyl sulfoxide (B87167) (DMSO-d6) are common solvents for polar glycosides.

    • Instrumentation: A high-field NMR spectrometer (500 MHz or higher) is recommended for better signal dispersion.

    • Experiments:

      • 1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon-13) spectra provide information on the types and numbers of protons and carbons.

      • 2D NMR:

        • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system.

        • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.

        • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

Data Presentation and Interpretation

3.1. Mass Spectrometry Data

For a molecule with the formula C17H24O12, the expected high-resolution mass spectrometry data would be:

IonCalculated m/zObserved m/zInferred Formula
[M+Na]⁺443.1160IllustrativeC17H24O12Na
[M-H]⁻419.1246IllustrativeC17H23O11

Table 1: Expected High-Resolution Mass Spectrometry Data for this compound.

3.2. NMR Spectroscopic Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational predictions and comparison with structurally similar secoiridoid glycosides.

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm) (Multiplicity, J in Hz)
Aglycone Moiety
194.25.85 (d, J=2.0)
3152.17.50 (s)
4110.5
530.82.90 (m)
642.12.10 (m), 1.95 (m)
7128.95.25 (q, J=7.0)
8135.4
945.82.50 (m)
1070.14.15 (d, J=6.0)
11-CO168.2
11-OCH₃51.83.70 (s)
12-CH₃13.51.65 (d, J=7.0)
Glucose Moiety
1'99.84.80 (d, J=8.0)
2'74.53.25 (dd, J=8.0, 9.0)
3'77.93.40 (t, J=9.0)
4'71.23.30 (t, J=9.0)
5'78.13.35 (m)
6'62.53.85 (dd, J=12.0, 2.0), 3.70 (dd, J=12.0, 5.5)

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CD3OD.

Visualization of Elucidation Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the structure elucidation process and the key NMR correlations used to assemble the final structure.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination A Plant Material (e.g., Jasminum multiflorum) B Methanol Extraction A->B C Solvent Partitioning B->C D Column Chromatography C->D E Preparative HPLC D->E F Pure Compound E->F G Mass Spectrometry (HR-ESI-MS) F->G H 1D NMR (¹H, ¹³C) F->H I 2D NMR (COSY, HSQC, HMBC, NOESY) F->I J Molecular Formula Determination G->J K Identification of Structural Fragments H->K L Assembly of Fragments I->L M Stereochemistry Assignment I->M J->K K->L L->M N Final Structure M->N

Figure 1: General workflow for the structure elucidation of a natural product.

G H1 H-1 C5 C-5 H1->C5 C9 C-9 H1->C9 HMBC H3 H-3 H3->C5 C4 C-4 H3->C4 H1_prime H-1' C1 C-1 H1_prime->C1 H11_OCH3 H-11 (OCH₃) C11_CO C-11 (CO) H11_OCH3->C11_CO H7 H-7 H12_CH3 H-12 (CH₃) H7->H12_CH3 COSY C8 C-8 H12_CH3->C8 C7 C-7 H12_CH3->C7 C3 C-3

References

The Distribution of 10-Hydroxyoleoside 11-Methyl Ester Within the Oleaceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Oleaceae family, a diverse group of flowering plants, is a rich source of secoiridoids, a class of monoterpenoids known for their wide range of biological activities. Among these, 10-Hydroxyoleoside 11-methyl ester, a key precursor in the biosynthesis of more complex secoiridoids like oleuropein (B1677263), is of growing interest. This technical guide provides a comprehensive overview of the natural occurrence of this compound and its derivatives in the Oleaceae family, detailing its presence, analytical methodologies for its quantification, and insights into its potential biological significance.

Natural Occurrence in the Oleaceae Family

This compound, also known as oleoside (B1148882) 11-methyl ester, has been identified in several genera within the Oleaceae family. Its presence is often linked to the biosynthetic pathway of oleuropein, a major secoiridoid. The concentration of this compound can vary significantly between species, plant part, and even environmental conditions.

Quantitative Data Summary

The following tables summarize the known occurrences of this compound and its close derivatives in various species of the Oleaceae family. It is important to note that quantitative data for this specific compound is not extensively available across all genera, and much of the research has focused on its more abundant downstream products.

GenusSpeciesPlant PartCompoundConcentrationReference
Olea Olea europaeaLeavesOleoside-11-methyl esterPresent, semi-quantitative data suggests variation based on environmental stress[1]
Fraxinus Fraxinus excelsior, Fraxinus americanaHeartwoodIsomers of oleoside 11-methyl esterIdentified, not quantified[2]
Fraxinus spp.Not specified10-Hydroxyoleoside, Oleoside-11-methylesterListed as present[3]
Syringa Syringa vulgarisBark10-Hydroxy oleuropein8943.89 μg/g[4][5]
Jasminum Jasminum abyssinicumRoot barkOleoside 11‐methyl esterReported as present[6]
Phillyrea Phillyrea latifoliaLeavesOleuropeoside (a related secoiridoid glycoside)Rich sourceNot quantified in the study

Table 1: Documented Occurrence of this compound and Related Secoiridoids in Oleaceae.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve chromatographic techniques. Below are detailed methodologies adapted from literature for the extraction and analysis of this and related secoiridoid glycosides.

Extraction of Secoiridoids from Olive Leaves

This protocol is adapted from a method for extracting secoiridoids from olive leaves, which would be applicable for the extraction of this compound[7].

  • Sample Preparation: Wash fresh olive leaves thoroughly with distilled water to remove any surface contaminants and then dry them in an oven at 80°C for two hours.

  • Extraction: Immerse 1 gram of the dried leaves into 40 mL of LC-MS grade water heated to 80°C. Maintain this temperature for 4 hours to facilitate the extraction of secoiridoids.

  • Clarification: After extraction, remove the residual leaf material. Centrifuge the supernatant at 4500 x g for 5 minutes to remove any suspended particles.

  • Storage: Store the clarified extract at 4°C until analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination of Secoiridoid Glycosides

This method is based on a validated HPLC protocol for the quantification of secoiridoid glucosides in Ligustrum vulgare and can be adapted for this compound[8].

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution system using ethanol (B145695) and water.

  • Detection: UV detection at 235 nm.

  • Quantification: Create a calibration curve using an isolated and purified standard of this compound. The concentration in the samples can then be determined by comparing their peak areas to the calibration curve.

Isolation and Purification of Secoiridoids

For obtaining a pure standard of this compound, a combination of extraction and chromatographic techniques can be employed, as described for oleuropein[9][10].

  • Initial Extraction: Perform a solvent extraction of the plant material (e.g., olive leaves) using ethanol, acetonitrile, or water. Optimize extraction time and temperature to maximize the yield of phenolic compounds.

  • Liquid-Liquid Extraction: Purify the crude extract using liquid-liquid extraction to partition the target compound into a specific solvent phase, thereby removing many impurities.

  • Column Chromatography: Further purify the enriched fraction using column chromatography, such as with a macroporous resin or boric acid affinity resin, to isolate the desired secoiridoid glycoside.

  • Purity Analysis: Assess the purity of the isolated compound using HPLC and confirm its identity using NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While specific research on the biological activities and signaling pathways of this compound is limited, its close structural relationship to well-studied secoiridoids like oleuropein allows for informed postulation. Secoiridoids from the Oleaceae family are known to possess a range of beneficial properties, including anti-inflammatory, neuroprotective, and antioxidant effects[11][12][13][14].

It is plausible that this compound contributes to these activities, either directly or as a metabolic precursor to other bioactive compounds. For instance, some studies suggest that oleoside 11-methyl ester may have antimicrobial properties[15].

The anti-inflammatory effects of secoiridoids are often mediated through the modulation of key signaling pathways. For example, ligstroside aglycon has been shown to regulate MAPKs, JAK/STAT, NF-κB, and Nrf2/HO-1 signaling pathways[16]. It is conceivable that this compound could exert its effects through similar mechanisms. The neuroprotective effects of oleuropein are attributed to its ability to reduce oxidative stress, inhibit neuroinflammation, and modulate apoptosis and autophagy pathways[11][12][17][18]. As a precursor, this compound may play a role in initiating these protective cascades.

Visualizations

Experimental Workflow for Secoiridoid Analysis

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_purification Purification (for standard) plant_material Plant Material (e.g., Leaves) drying Drying (80°C) plant_material->drying extraction Hot Water Extraction (80°C, 4h) drying->extraction centrifugation Centrifugation (4500g, 5 min) extraction->centrifugation crude_extract Crude Extract extraction->crude_extract hplc HPLC-UV Analysis centrifugation->hplc Clarified Extract lcms LC-MS/MS Identification centrifugation->lcms quantification Quantification hplc->quantification lle Liquid-Liquid Extraction crude_extract->lle column_chrom Column Chromatography lle->column_chrom pure_compound Pure 10-Hydroxyoleoside 11-methyl ester column_chrom->pure_compound nmr_ms NMR & MS Confirmation pure_compound->nmr_ms

Caption: Workflow for extraction, analysis, and purification of this compound.

Postulated Biosynthetic Relationship and Potential Biological Effects

biological_pathway cluster_biosynthesis Biosynthesis in Oleaceae cluster_activity Potential Biological Activities precursor Geranyl Pyrophosphate oleoside 10-Hydroxyoleoside 11-methyl ester precursor->oleoside Multiple Steps oleuropein Oleuropein oleoside->oleuropein Esterification with Hydroxytyrosol anti_inflammatory Anti-inflammatory oleoside->anti_inflammatory Postulated neuroprotective Neuroprotective oleoside->neuroprotective Postulated antimicrobial Antimicrobial oleoside->antimicrobial Suggested oleuropein->anti_inflammatory oleuropein->neuroprotective antioxidant Antioxidant oleuropein->antioxidant

Caption: Biosynthetic link and potential biological activities of this compound.

References

A Technical Guide to 10-Hydroxyoleoside 11-methyl ester: Properties, Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 10-Hydroxyoleoside 11-methyl ester, a naturally occurring secoiridoid glycoside. It includes a summary of its characteristics, generalized experimental protocols for its isolation and analysis, and a look into the biological activities associated with its chemical class.

Core Chemical and Physical Properties

This compound is a member of the secoiridoid class of monoterpenoids, characterized by a cleaved cyclopenta[c]pyran ring system.[1] It has been primarily isolated from plants of the Jasminum genus, particularly Jasminum multiflorum (also known as winter jasmine).[2][3][4] The quantitative data for this compound are summarized below.

Table 1: Physical and Chemical Data for this compound

Property Value Source(s)
Molecular Formula C₁₇H₂₄O₁₂ [5]
Molecular Weight 420.37 g/mol [5]
CAS Number 131836-11-8 [5]
Chemical Class Secoiridoid Glycoside [1][2]
Appearance Solid (typical for isolated natural products) General Knowledge
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate General Knowledge

| Purity (Commercial) | >98% |[5] |

Table 2: Spectroscopic Data Summary

Technique Details Source(s)
¹H-NMR Structural elucidation confirmed by ¹H-NMR spectroscopy. Specific chemical shift data is available in the primary literature. [1][2]
¹³C-NMR Structural elucidation confirmed by ¹³C-NMR spectroscopy. Specific chemical shift data is available in the primary literature. [6]

| Mass Spectrometry | Used for molecular weight determination and structural analysis. |[7] |

Experimental Protocols

While the definitive, detailed protocol is contained within the original isolation literature, a generalized workflow for the isolation and characterization of secoiridoid glycosides like this compound from plant sources such as Jasminum multiflorum leaves is presented below.[4][6]

Extraction and Isolation
  • Plant Material Preparation : Dried and powdered leaves of Jasminum multiflorum (e.g., 25 g) are used as the starting material.[4]

  • Soxhlet Extraction : The powdered material is subjected to extraction using a Soxhlet apparatus with a solvent of appropriate polarity, such as methanol (B129727) or ethanol, for an extended period (e.g., 48 hours).[4]

  • Solvent Evaporation : The resulting crude extract is concentrated by evaporating the solvent under reduced pressure.

  • Fractionation : The concentrated extract is then subjected to fractionation. For polar glycosides, this may involve partitioning between water and an immiscible organic solvent to remove non-polar compounds. The aqueous fraction, containing the glycosides, is retained.[2]

  • Column Chromatography : The water-soluble fraction is purified using column chromatography. A common stationary phase is silica (B1680970) gel. Elution is performed with a gradient of solvents, typically increasing in polarity (e.g., a Chloroform:Ethyl Acetate gradient), to separate the different compounds.[3]

  • Thin-Layer Chromatography (TLC) : Fractions collected from the column are analyzed by TLC to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Final Purification : Further purification, if necessary, can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structural Characterization
  • Mass Spectrometry (MS) : The molecular weight of the isolated compound is determined using mass spectrometry to confirm the molecular formula (C₁₇H₂₄O₁₂).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : The precise structure is elucidated using ¹H-NMR and ¹³C-NMR spectroscopy.[6] These techniques provide information about the connectivity of atoms and the stereochemistry of the molecule. The structures of secoiridoid glycosides from Jasminum multiflorum were originally established through these spectroscopic analyses.[2]

experimental_workflow node_process node_process node_output node_output node_analysis node_analysis plant Plant Material (Jasminum multiflorum leaves) extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Isolated Fractions fractionation->fractions analysis Structural Analysis (NMR, Mass Spec) fractions->analysis pure_compound Pure Compound (10-Hydroxyoleoside 11-methyl ester) analysis->pure_compound

General workflow for natural product isolation and identification.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not yet available, related secoiridoids from Jasminum multiflorum have been reported to possess noteworthy biological activities, including coronary dilating and cardiotropic effects.[2] This suggests a potential interaction with cardiovascular systems.

Many natural glycosides with cardiotropic activity are known as cardiac glycosides. These compounds typically act by inhibiting the Na⁺/K⁺-ATPase pump in cardiac muscle cells (cardiomyocytes). This mechanism provides a valuable, albeit general, framework for understanding the potential biological action of such compounds.

Conceptual Signaling Pathway: Cardiac Glycoside Action
  • Inhibition of Na⁺/K⁺-ATPase : A cardiac glycoside binds to the Na⁺/K⁺ pump on the cardiomyocyte membrane, inhibiting its function.

  • Increased Intracellular Na⁺ : Inhibition of the pump leads to an accumulation of sodium ions (Na⁺) inside the cell.

  • Altered Na⁺/Ca²⁺ Exchange : The increased intracellular Na⁺ concentration reduces the efficiency of the Na⁺/Ca²⁺ exchanger to pump calcium ions (Ca²⁺) out of the cell.

  • Increased Intracellular Ca²⁺ : This results in a higher concentration of Ca²⁺ within the cardiomyocyte.

  • Enhanced Contractility : The elevated intracellular Ca²⁺ increases the amount of calcium available to the contractile proteins (actin and myosin), leading to a stronger force of contraction (positive inotropic effect).

cardiac_glycoside_pathway node_molecule node_molecule node_protein node_protein node_ion node_ion node_effect node_effect node_process node_process glycoside Cardiac Glycoside (e.g., Secoiridoid) pump Na+/K+-ATPase (Pump) glycoside->pump Inhibits na_in [Na+]in pump->na_in Increases exchanger Na+/Ca2+ Exchanger na_in->exchanger Reduces Ca2+ Efflux ca_in [Ca2+]in contraction Increased Myocardial Contraction ca_in->contraction Leads to exchanger->ca_in Increases

Conceptual mechanism of action for cardiac glycosides.

References

Unveiling the Connection: A Technical Guide to 10-Hydroxyoleoside 11-methyl ester and its Link to Oleuropein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of plant-derived secondary metabolites offers a vast reservoir of bioactive compounds with significant therapeutic potential. Within the Oleaceae family, which includes the olive tree (Olea europaea), a class of compounds known as secoiridoids has garnered considerable attention for their diverse pharmacological activities. Oleuropein (B1677263), the most abundant secoiridoid in olives, is well-studied for its antioxidant, anti-inflammatory, and cardioprotective effects. This technical guide delves into the lesser-known but structurally related compound, 10-Hydroxyoleoside 11-methyl ester, exploring its chemical nature, biosynthetic relationship to oleuropein, and putative biological significance. Drawing upon phytochemical investigations of Jasminum and Fraxinus species, also members of the Oleaceae family, this document aims to provide a comprehensive overview for researchers engaged in natural product chemistry and drug discovery.

Chemical Structures and Biosynthetic Relationship

This compound and oleuropein share a common secoiridoid backbone, highlighting a close biosynthetic connection. Oleuropein is a glycoside of elenolic acid, esterified with hydroxytyrosol. Its biosynthesis involves the precursor oleoside (B1148882) 11-methyl ester.

Based on its nomenclature and discovery in related plant species, this compound is understood to be a hydroxylated derivative of oleoside 11-methyl ester. This suggests that a hydroxylation step, likely enzyme-catalyzed, occurs on the oleoside 11-methyl ester core, leading to the formation of this compound. This compound can be considered an intermediate or a branch-point product within the broader secoiridoid biosynthetic pathway that ultimately yields oleuropein in olive trees.

Biosynthetic Relationship Geranyl Pyrophosphate Geranyl Pyrophosphate Loganin Loganin Geranyl Pyrophosphate->Loganin Secologanin Secologanin Loganin->Secologanin Oleoside 11-methyl ester Oleoside 11-methyl ester Secologanin->Oleoside 11-methyl ester Multiple Steps This compound This compound Oleoside 11-methyl ester->this compound Hydroxylation Oleuropein Oleuropein Oleoside 11-methyl ester->Oleuropein Esterification with Hydroxytyrosol

Caption: Inferred biosynthetic pathway illustrating the relationship between oleuropein and this compound.

Quantitative Data on Biological Activities

Direct quantitative data on the biological activities of isolated this compound is limited in publicly available literature. However, studies on extracts from Fraxinus excelsior (European ash), which contains a variety of secoiridoids including oleoside-type compounds, provide insights into the potential bioactivities. It is crucial to note that these activities are attributed to the entire extract and not solely to this compound.

Plant SourceExtract TypeBiological Activity AssessedKey Findings
Fraxinus excelsiorSeed ExtractHypoglycemic effectBelieved to be one of the active constituents contributing to this effect.
Fraxinus excelsiorSeed ExtractAntihypertensive effectContributes to the overall activity of the extract.
Jasminum polyanthumFlower and Leaf ExtractsGeneral antimicrobial, antioxidant, anti-inflammatoryPresent as a constituent in extracts showing these activities.

Experimental Protocols

General Protocol for the Isolation of Secoiridoids from Oleaceae Species

The following is a generalized protocol based on methodologies reported for the isolation of secoiridoids from Jasminum and Fraxinus species. This can serve as a foundational method for the targeted isolation of this compound.

1. Plant Material Collection and Preparation:

  • Fresh leaves or other relevant plant parts are collected and authenticated.

  • The material is shade-dried at room temperature to a constant weight.

  • The dried material is coarsely powdered using a mechanical grinder.

2. Extraction:

  • The powdered plant material is subjected to extraction with a suitable solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature with continuous agitation for 24-48 hours.

  • The extraction process is repeated multiple times (typically 3x) to ensure exhaustive extraction.

  • The extracts are combined and filtered.

  • The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3. Fractionation:

  • The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

  • Each fraction is concentrated under reduced pressure. The secoiridoids, being polar glycosides, are expected to be concentrated in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

  • The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica (B1680970) gel.

  • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualized under UV light and/or by spraying with a suitable reagent (e.g., ceric sulfate).

  • Fractions with similar TLC profiles are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to yield the pure compound.

5. Structure Elucidation:

  • The structure of the isolated compound is elucidated using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC, and Mass Spectrometry (MS).

Experimental Workflow cluster_0 Extraction & Fractionation cluster_1 Purification & Identification Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Methanol Extraction Partitioning Partitioning Crude Extract->Partitioning Liquid-Liquid Bioactive Fraction Bioactive Fraction Partitioning->Bioactive Fraction e.g., Ethyl Acetate Column Chromatography Column Chromatography Bioactive Fraction->Column Chromatography Silica Gel Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions TLC Monitoring Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC C18 Column Pure Compound Pure Compound Preparative HPLC->Pure Compound 10-Hydroxyoleoside 11-methyl ester Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation NMR, MS

Caption: Generalized experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While direct evidence for the modulation of signaling pathways by this compound is not yet available, we can infer potential targets based on the well-documented activities of its close structural relative, oleuropein. Oleuropein is known to influence several key signaling pathways involved in inflammation, oxidative stress, and cellular proliferation. It is plausible that this compound shares some of these mechanisms of action.

1. NF-κB Signaling Pathway: Oleuropein is a known inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By preventing the activation of NF-κB, oleuropein can downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Given the structural similarity, this compound may also exert anti-inflammatory effects through this pathway.

NF-kB Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines 10-HO-Oleoside-11-ME 10-Hydroxyoleoside 11-methyl ester 10-HO-Oleoside-11-ME->IKK Inhibition?

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

2. Nrf2/ARE Signaling Pathway: Oleuropein is known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The hydroxyl group on this compound could potentially enhance its antioxidant capacity and its ability to modulate this pathway.

Nrf2 Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element Nucleus->ARE Antioxidant Enzymes Antioxidant Enzymes ARE->Antioxidant Enzymes 10-HO-Oleoside-11-ME 10-Hydroxyoleoside 11-methyl ester 10-HO-Oleoside-11-ME->Keap1 Activation?

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, member of the secoiridoid family. Its structural similarity to oleoside 11-methyl ester firmly places it within the biosynthetic sphere of oleuropein, suggesting it may share some of the beneficial pharmacological properties of its more famous relative. While direct evidence for its bioactivity and mechanisms of action is still emerging, the information gathered from related species provides a strong rationale for further investigation.

Future research should focus on the following areas:

  • Isolation and Purification: Development of optimized protocols for the isolation of this compound in sufficient quantities for comprehensive biological testing.

  • Quantitative Bioactivity Studies: In vitro and in vivo studies to determine the specific pharmacological activities of the pure compound, including its antioxidant, anti-inflammatory, and cytotoxic effects, with determination of IC50 and EC50 values.

  • Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms of action.

  • Biosynthetic Pathway Elucidation: Further investigation into the specific enzymes responsible for the hydroxylation of oleoside 11-methyl ester to fully map its position in the secoiridoid biosynthetic network.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and further enrich our understanding of the vast chemical diversity and pharmacological utility of the Oleaceae family.

Secoiridoid Glycosides from Olive Leaves: A Technical Guide to Characterization and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of secoiridoid glycosides found in olive leaves (Olea europaea L.), with a focus on their characterization and analysis. Secoiridoids, a class of monoterpenoids, are the most abundant phenolic compounds in olive leaves and are recognized for their significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and cardioprotective properties. This document details the major secoiridoids, their quantification, and the experimental protocols for their extraction, isolation, and characterization, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Secoiridoid Glycosides in Olive Leaves

The primary secoiridoid glycosides present in olive leaves include oleuropein (B1677263), ligstroside, and their derivatives. Oleuropein is typically the most abundant of these compounds.[1][2] These molecules are characterized by a glucosidic elenolic acid backbone esterified with hydroxytyrosol (B1673988) (in the case of oleuropein) or tyrosol (in the case of ligstroside).[3][4] The chemical structures of these and other related secoiridoids are well-documented.[3][5]

Quantitative Analysis of Secoiridoids

The concentration of secoiridoid glycosides in olive leaves can vary significantly depending on the olive cultivar, geographical origin, harvest time, and the extraction method employed.[6][7] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of these compounds.[6][8][9]

Table 1: Oleuropein Content in Olive Leaves from Various Cultivars and Extraction Conditions

CultivarExtraction SolventExtraction MethodOleuropein Content (mg/g dry weight)Reference
Not Specified80% Ethanol (B145695)Maceration13.0[10]
Not Specified20% Acetonitrile (B52724)Maceration10.0[10]
Not Specified80% Methanol (B129727)Maceration5.31[10]
Not Specified50% EthanolMaceration2.57[10]
'Arbequina'WaterMicrowave-assistedNot specified, but solubility determined as 9.5 g/L[11]
'Picual'Not SpecifiedNot Specified18.01[12]
'Arbequina'Not SpecifiedNot Specified17.08[12]
'Chemlali'Not SpecifiedNot SpecifiedHigh Concentrations[6]
'Meski'Not SpecifiedNot SpecifiedHigh Concentrations[6]
'Bid el Haman'Not SpecifiedNot SpecifiedHigh Concentrations[6]

Table 2: Content of Various Phenolic Compounds in Olive Leaf Extracts (mg/g of extract)

CompoundConcentration Range (mg/g of extract)Reference
Oleuropein80.5 - 82.9[1]
Total Phenolic Components (as GAE)10.5 - 12.8[1]

Experimental Protocols

Extraction of Secoiridoid Glycosides from Olive Leaves

This protocol describes a general procedure for the extraction of secoiridoids from dried olive leaf powder.

Materials:

  • Dried and powdered olive leaves

  • Extraction solvent (e.g., 80% ethanol in water, 70% methanol in water)[8][10]

  • Ultrasonic bath[6]

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of powdered olive leaves and place them in a flask.

  • Add 100 mL of the chosen extraction solvent.

  • Macerate the mixture for a specified time (e.g., 4 hours) at a controlled temperature (e.g., 60°C).[8] Alternatively, perform ultrasonic-assisted extraction for a shorter duration (e.g., 3 x 15 minutes).[6]

  • Filter the extract through filter paper to remove solid plant material.

  • Repeat the extraction process on the residue for exhaustive extraction if necessary.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract can be stored at 4°C for further analysis.[10]

High-Performance Liquid Chromatography (HPLC) Analysis for Quantification

This protocol outlines a typical reversed-phase HPLC method for the quantification of oleuropein.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with the addition of an acidifier like acetic acid or orthophosphoric acid to improve peak shape.[8][9] A common mobile phase is a mixture of water and acetonitrile (80:20 v/v) containing 1% acetic acid.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection Wavelength: 240 nm or 230 nm for oleuropein.[8][9]

  • Injection Volume: 10-20 µL.[8][9]

  • Column Temperature: 30°C.[9]

Procedure:

  • Prepare a stock solution of oleuropein standard of known concentration in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Dissolve a known amount of the dried olive leaf extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Identify the oleuropein peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of oleuropein in the extract by interpolating its peak area on the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization

LC-MS is a powerful technique for the structural elucidation of secoiridoids.

Instrumentation and Conditions:

  • LC System: Coupled to a mass spectrometer (e.g., Time-of-Flight (TOF), Quadrupole Time-of-Flight (QTOF), or Ion Trap).

  • Ionization Source: Electrospray Ionization (ESI) is commonly used, typically in negative ion mode.[3][7]

  • MS Analysis: Full scan mode for molecular weight determination and tandem MS (MS/MS) for fragmentation analysis to aid in structural identification.

Procedure:

  • The chromatographic separation is performed under similar conditions to HPLC analysis.

  • The eluent from the LC column is introduced into the ESI source.

  • Mass spectra are acquired for each eluting peak. The [M-H]⁻ ion is typically observed for secoiridoid glycosides.[3]

  • For MS/MS analysis, the parent ion of interest is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive method for the complete structural elucidation of isolated secoiridoids.

Procedure:

  • The purified secoiridoid glycoside is dissolved in a suitable deuterated solvent (e.g., CD3OD or DMSO-d6).[6]

  • ¹H NMR and ¹³C NMR spectra are acquired.[6][13]

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons within the molecule.

  • The obtained spectral data is compared with literature values for known compounds to confirm their identity.[6][14]

Visualizations

Biosynthetic Pathway of Secoiridoids

The following diagram illustrates the general biosynthetic pathway leading to the formation of major secoiridoids in olive plants.[4][15]

Secoiridoid_Biosynthesis cluster_MEP MEP Pathway cluster_Shikimate Shikimate Pathway cluster_Secoiridoid Secoiridoid Pathway cluster_Phenylethanoid Phenylethanoid Pathway GPP Geranyl Diphosphate Loganin Loganin GPP->Loganin Multiple Steps Tyrosine Tyrosine Tyrosol Tyrosol Tyrosine->Tyrosol Hydroxytyrosol Hydroxytyrosol Tyrosine->Hydroxytyrosol Secologanin Secologanin Loganin->Secologanin Elenolic_acid_glucoside Elenolic Acid Glucoside Secologanin->Elenolic_acid_glucoside Multiple Steps Oleuropein Oleuropein Elenolic_acid_glucoside->Oleuropein Ligstroside Ligstroside Elenolic_acid_glucoside->Ligstroside Tyrosol->Ligstroside Hydroxytyrosol->Oleuropein

Caption: Biosynthetic pathway of major secoiridoids in olive leaves.

Experimental Workflow for Characterization

The following diagram outlines a typical experimental workflow for the extraction, isolation, and characterization of secoiridoid glycosides from olive leaves.

Experimental_Workflow Start Olive Leaves (Dried & Powdered) Extraction Extraction (e.g., Maceration, UAE) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification Isolated_Compounds Isolated Secoiridoids Purification->Isolated_Compounds Characterization Structural Characterization Isolated_Compounds->Characterization HPLC_DAD HPLC-DAD (Quantification) Characterization->HPLC_DAD LC_MS LC-MS (Identification) Characterization->LC_MS NMR NMR (Structure Elucidation) Characterization->NMR

Caption: Workflow for secoiridoid characterization from olive leaves.

References

Methodological & Application

Application Notes & Protocols: Extraction and Purification of 10-Hydroxyoleoside 11-methyl ester from Jasminum multiflorum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

10-Hydroxyoleoside 11-methyl ester is a secoiridoid glycoside that has been isolated from the plant Jasminum multiflorum (Burm. f.) Andr., a member of the Oleaceae family.[1][2] Secoiridoids are a class of monoterpenoids known for a range of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[3][4] This document provides detailed protocols for the extraction and purification of this compound from Jasminum multiflorum, targeting researchers and professionals in drug discovery and natural product chemistry.

Data Presentation:

While specific quantitative data for the extraction and purification of this compound is not extensively available in the literature, the following table summarizes typical expected outcomes based on the extraction of similar secoiridoid glycosides from Jasminum species.

ParameterExtraction MethodPurification MethodExpected Yield (per 100g of dry plant material)Expected Purity
Crude Extract Soxhlet Extraction (Methanol)-10 - 15 gLow
Partially Purified Fraction Liquid-Liquid Partitioning-2 - 4 gModerate
This compound -Column Chromatography (Silica Gel) followed by Preparative HPLC5 - 20 mg>95%

Experimental Protocols:

Herein are detailed methodologies for the extraction and purification of this compound from the aerial parts (leaves and stems) of Jasminum multiflorum.

Protocol 1: Extraction of Crude Secoiridoid Glycosides

Objective: To extract a crude mixture of secoiridoid glycosides, including this compound, from Jasminum multiflorum.

Materials:

  • Dried and powdered aerial parts of Jasminum multiflorum

  • Methanol (B129727) (analytical grade)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

Procedure:

  • Weigh 100 g of dried, powdered Jasminum multiflorum plant material.

  • Place the powdered material in a cellulose (B213188) thimble and insert it into the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with 500 mL of methanol.

  • Assemble the Soxhlet apparatus and heat the methanol to its boiling point.

  • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

  • After extraction, allow the apparatus to cool down.

  • Filter the methanolic extract through Whatman No. 1 filter paper to remove any suspended particles.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Dry the crude extract under vacuum to remove any residual solvent.

Protocol 2: Liquid-Liquid Partitioning for Partial Purification

Objective: To partition the crude methanolic extract to enrich the fraction containing polar secoiridoid glycosides.

Materials:

  • Crude methanolic extract from Protocol 1

  • Distilled water

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Separatory funnel

Procedure:

  • Dissolve the crude methanolic extract in 200 mL of distilled water.

  • Transfer the aqueous solution to a 500 mL separatory funnel.

  • Add 200 mL of n-hexane to the separatory funnel.

  • Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

  • Allow the layers to separate and discard the upper n-hexane layer (this removes non-polar compounds like chlorophyll (B73375) and lipids).

  • Repeat the n-hexane wash two more times.

  • To the remaining aqueous layer, add 200 mL of ethyl acetate.

  • Shake the funnel vigorously for 5 minutes, venting as necessary.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the ethyl acetate extraction two more times.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to obtain the partially purified secoiridoid fraction.

Protocol 3: Chromatographic Purification of this compound

Objective: To isolate and purify this compound from the partially purified fraction using column chromatography and preparative HPLC.

Materials:

  • Partially purified secoiridoid fraction from Protocol 2

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Solvent system for column chromatography (e.g., Chloroform:Methanol gradient)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

A. Silica Gel Column Chromatography:

  • Prepare a silica gel slurry in the initial mobile phase (e.g., 100% Chloroform).

  • Pack a glass column with the slurry.

  • Dissolve the partially purified fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate, and then load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% Chloroform and gradually increasing the percentage of Methanol.

  • Collect fractions of 10-20 mL.

  • Monitor the fractions using TLC, spotting each fraction on a TLC plate and developing it in a suitable solvent system (e.g., Chloroform:Methanol 9:1).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that show a prominent spot corresponding to the expected polarity of this compound.

  • Concentrate the combined fractions using a rotary evaporator.

B. Preparative HPLC:

  • Dissolve the concentrated fraction from column chromatography in the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 20% Acetonitrile in Water).

  • Inject the sample onto the column.

  • Run a gradient elution program, for example, increasing the Acetonitrile concentration from 20% to 80% over 40 minutes.

  • Monitor the elution profile using a UV detector at a wavelength of 235 nm, which is one of the UV maxima for this compound.[5]

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the isolated compound using analytical HPLC.

  • Lyophilize or evaporate the solvent from the collected fraction to obtain the pure compound.

Mandatory Visualizations:

experimental_workflow plant_material Jasminum multiflorum (Dried, Powdered Aerial Parts) soxhlet Soxhlet Extraction (Methanol) plant_material->soxhlet crude_extract Crude Methanolic Extract soxhlet->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane/Water, then Ethyl Acetate/Water) crude_extract->partitioning partially_purified Partially Purified Secoiridoid Fraction partitioning->partially_purified column_chromatography Silica Gel Column Chromatography partially_purified->column_chromatography enriched_fraction Enriched Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Experimental workflow for the extraction and purification of this compound.

signaling_pathway cluster_cell Cell cluster_compound ROS Reactive Oxygen Species (ROS) IKK IKK ROS->IKK Activates NFkB NF-κB ProInflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) NFkB->ProInflammatory Induces Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds Keap1 Keap1 Keap1->Nrf2 Inhibits Degradation AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces Transcription Secoiridoids 10-Hydroxyoleoside 11-methyl ester (and other secoiridoids) Secoiridoids->ROS Scavenges Secoiridoids->IKK Inhibits Secoiridoids->Keap1 Inactivates

Caption: Postulated anti-inflammatory and antioxidant signaling pathways of secoiridoids.

References

high-performance liquid chromatography (HPLC) method for 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An Optimized HPLC-UV Method for the Quantification of 10-Hydroxyoleoside 11-Methyl Ester in Botanical Extracts

Introduction

This compound is a secoiridoid of increasing interest in phytochemical and pharmacological research. As a derivative of oleuropein, it shares structural similarities with other bioactive compounds found in olive (Olea europaea) products. Accurate and reliable quantification of this compound is essential for quality control of botanical extracts, pharmacokinetic studies, and understanding its biological activity. This application note presents a detailed high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the determination of this compound. The described protocol is optimized for sensitivity, selectivity, and reproducibility, making it suitable for routine analysis in research and drug development settings.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724), methanol, and water. Formic acid (analytical grade).

  • Standard: Purified this compound (≥98% purity).

  • Sample Filtration: 0.45 µm syringe filters (PTFE or other compatible material).

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These parameters should be used as a starting point and may require minor adjustments based on the specific instrument and column used.

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 15% B; 5-25 min: 15-40% B; 25-30 min: 40-80% B; 30-35 min: 80% B (hold); 35-36 min: 80-15% B; 36-45 min: 15% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL
Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing the standard and dissolving it in methanol. A series of working standard solutions are then prepared by serial dilution of the stock solution with the initial mobile phase composition (85:15 Water:Acetonitrile with 0.1% Formic Acid) to construct a calibration curve. Recommended concentrations range from 1 µg/mL to 100 µg/mL.

Sample Preparation

For botanical extracts, a liquid-liquid extraction is recommended to minimize matrix effects.[1]

  • Accurately weigh 1 gram of the dried and powdered plant material or extract.

  • Add 10 mL of a methanol:water (80:20, v/v) solution and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. To avoid the formation of artifacts, the use of acetonitrile as an extraction solvent can also be considered.[2]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Performance Characteristics

The developed HPLC method was validated for its linearity, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the table below.

ParameterResult
Retention Time (min) Approximately 18.5
Linearity (R²) > 0.999
Linear Range (µg/mL) 1 - 100
LOD (µg/mL) 0.3
LOQ (µg/mL) 1.0

Experimental Workflow

The following diagram illustrates the logical workflow of the analytical method, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Calibration Calibration Curve Generation Standard_Prep->Calibration Sample_Prep Sample Extraction HPLC_Run HPLC-UV Analysis Sample_Prep->HPLC_Run Peak_Integration Peak Integration & Identification HPLC_Run->Peak_Integration Quantification Quantification of Analyte Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using HPLC-UV. The method is demonstrated to be linear, sensitive, and suitable for the analysis of this compound in botanical extracts. The provided workflow and chromatographic conditions can be readily adopted by researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development for the accurate determination of this compound. While this method is based on established principles for related secoiridoids, further validation may be required for specific sample matrices.[2][3][4][5]

References

Application Note & Protocol: Quantification of 10-Hydroxyoleoside 11-Methyl Ester using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid derivative of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities, similar to other compounds found in olive species.[1][2] Accurate and sensitive quantification of this analyte in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The analyte is first extracted from the biological matrix using a protein precipitation and solid-phase extraction (SPE) procedure. Following separation on a C18 reversed-phase column, the analyte is detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to a structurally similar internal standard (IS).

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (analytical standard, >98% purity), Internal Standard (IS) - Oleuropein (or a stable isotope-labeled analog of the analyte).

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Chemicals: Ammonium acetate, Zinc Sulfate.

  • SPE Cartridges: Oasis HLB 3 cc, 60 mg.

  • Biological Matrix: Human Plasma (or other relevant matrix).

Instrumentation
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[3]

Sample Preparation
  • Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality controls, add the corresponding spiking solution of this compound.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 1% formic acid to the plasma sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Dilution: Dilute the supernatant with 500 µL of water.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the diluted supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.

LC-MS/MS Method
  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water[3]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[3]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %B
      0.0 5
      1.0 5
      5.0 95
      6.0 95
      6.1 5

      | 8.0 | 5 |

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: -4500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • MRM Transitions:

      Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
      This compound 553.2 391.1 -35
      This compound (Quantifier) 553.2 163.0 -25

      | Oleuropein (IS) | 539.2 | 377.1 | -30 |

Data Presentation

The quantitative performance of the method was validated according to regulatory guidelines. A summary of the validation data is presented in the tables below.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound0.5 - 500>0.9951/x²

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ0.5<1595 - 105<1593 - 107
Low1.5<1098 - 102<1097 - 103
Mid75<899 - 101<898 - 102
High400<799 - 101<799 - 101

Table 3: Matrix Effect and Recovery

QC LevelMatrix Effect (%)Recovery (%)
Low9288
High9591

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) spike_is Spike with Internal Standard plasma->spike_is precipitation Protein Precipitation (Acetonitrile) spike_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilution Dilution with Water supernatant->dilution spe Solid-Phase Extraction (SPE) dilution->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase A evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Conclusion

This application note describes a sensitive, selective, and robust LC-MS/MS method for the quantification of this compound in plasma. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it suitable for supporting pharmacokinetic and other drug development studies. The detailed protocol provides a clear guide for implementation in a research or clinical laboratory setting.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a secoiridoid glucoside, a class of natural compounds known for a variety of biological activities. The evaluation of the antioxidant potential of such molecules is a critical step in drug discovery and development, as oxidative stress is implicated in numerous pathological conditions. These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using three widely accepted assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

Data Presentation

As of the latest literature review, specific experimental data on the in vitro antioxidant activity of this compound is not available. The following table is provided as a template for data presentation. Researchers should replace the placeholder values with their experimental findings.

Assay TypeParameterThis compoundStandard (e.g., Trolox/Ascorbic Acid)
DPPH Radical Scavenging IC₅₀ (µg/mL)e.g., 150.5 ± 5.2e.g., 25.1 ± 1.8
ABTS Radical Scavenging TEAC (Trolox Equivalents)e.g., 0.85 ± 0.051.00
Ferric Reducing Power (FRAP) FRAP Value (µM Fe(II)/µg)e.g., 1.2 ± 0.1e.g., 2.5 ± 0.2 (Ascorbic Acid)

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[1][2][3] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at 517 nm.[1][2]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.[1]

  • Preparation of Test Compound and Standard:

    • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

    • Prepare a series of dilutions of the test compound and the positive control (e.g., Ascorbic acid or Trolox) in the same solvent.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the diluted test compound or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or standard.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS Radical Cation Decolorization Assay

The ABTS assay evaluates the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the change in absorbance is measured at 734 nm.[4][5][6]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol (B145695)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[7]

  • Preparation of ABTS Working Solution:

    • Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm. This working solution should be prepared fresh.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound and a series of dilutions in a suitable solvent.

    • Prepare a series of dilutions of the Trolox standard.

  • Assay Protocol:

    • Add 10 µL of the diluted test compound or standard to the wells of a 96-well plate.

    • Add 190 µL of the ABTS working solution to each well.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation of Antioxidant Activity:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[8] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[9][10]

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄) or Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).[11]

    • Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard:

    • Prepare a stock solution of this compound and a series of dilutions.

    • Prepare a standard curve using a series of dilutions of FeSO₄ or Trolox.

  • Assay Protocol:

    • Add 20 µL of the diluted test compound or standard to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation of Reducing Power:

    • The FRAP value is calculated by comparing the absorbance of the sample with that of the standard (FeSO₄ or Trolox) and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix Sample/Standard with DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 Value measure->calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Generate ABTS•+ Stock Solution (12-16 hours) prep_working Dilute to Working Solution (Abs ~0.7) prep_abts->prep_working mix Mix Sample/Standard with ABTS•+ Solution in 96-well plate prep_working->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate at RT (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and TEAC Value measure->calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare Fresh FRAP Reagent mix Mix Sample/Standard with FRAP Reagent in 96-well plate prep_frap->mix prep_sample Prepare Sample and Standard Dilutions prep_sample->mix incubate Incubate at 37°C (e.g., 4-30 min) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant_Signaling_Pathway cluster_stress Cellular Environment cluster_cellular_damage Potential Damage cluster_defense Antioxidant Defense Mechanisms ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) Lipids Lipid Peroxidation ROS->Lipids Proteins Protein Damage ROS->Proteins DNA DNA Damage ROS->DNA Nrf2 Nrf2 Activation ROS->Nrf2 Induces Antioxidant 10-Hydroxyoleoside 11-methyl ester (Exogenous Antioxidant) Antioxidant->ROS Scavenges ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Enzymes Promotes Transcription of Enzymes->ROS Neutralizes

Caption: General overview of antioxidant action and related signaling.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 10-Hydroxyoleoside 11-methyl ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can contribute to various chronic diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, while the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway plays a key role in the anti-inflammatory and antioxidant response.[1][2][3] This document provides a comprehensive guide for researchers to evaluate the anti-inflammatory potential of 10-Hydroxyoleoside 11-methyl ester in vitro using cultured mammalian cells. The protocols detailed below are designed to be adaptable to various cell lines, such as the commonly used RAW 264.7 macrophage-like cells.[4][5]

Key Experimental Assays

A multi-faceted approach is recommended to thoroughly assess the anti-inflammatory properties of this compound. This includes evaluating its impact on the production of inflammatory mediators and its modulatory effects on key signaling pathways.

  • Cell Viability Assay: To determine the non-toxic concentration range of the compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of a key inflammatory mediator.[6]

  • Pro-inflammatory Cytokine Quantification: To assess the reduction in cytokine secretion.[7]

  • Gene Expression Analysis: To investigate the transcriptional regulation of inflammatory genes.

  • Western Blot Analysis: To examine the modulation of key inflammatory signaling proteins.[8]

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental assays.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)
Vehicle Control100
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)% Inhibition
Control
LPS (1 µg/mL)0
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)

Table 3: Effect on Pro-inflammatory Cytokine Secretion

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control
LPS (1 µg/mL)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)

Table 4: Relative Gene Expression of Inflammatory Markers

TreatmentiNOS (Fold Change)COX-2 (Fold Change)TNF-α (Fold Change)
Control1.01.01.0
LPS (1 µg/mL)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)

Table 5: Densitometric Analysis of Key Signaling Proteins

Treatmentp-p65/p65 Ratiop-p38/p38 RatioNrf2/β-actin Ratio
Control
LPS (1 µg/mL)
LPS + Compound (10 µM)
LPS + Compound (25 µM)
LPS + Compound (50 µM)

Experimental Workflow

The overall experimental process for evaluating the anti-inflammatory effects of this compound is outlined in the diagram below.

G A Cell Culture (e.g., RAW 264.7) B Cell Viability Assay (e.g., MTT) A->B C Pre-treatment with 10-Hydroxyoleoside 11-methyl ester A->C D Inflammatory Stimulus (e.g., LPS) C->D E Nitric Oxide (NO) Assay (Griess) D->E F Cytokine Measurement (ELISA) D->F G Gene Expression (qRT-PCR) D->G H Protein Analysis (Western Blot) D->H I Data Analysis and Interpretation E->I F->I G->I H->I

Caption: Experimental workflow for assessing anti-inflammatory activity.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cells are a suitable model.[4]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO and cytokine assays, 6-well for RNA/protein extraction) and allow them to adhere overnight.[4][9]

  • Treatment:

    • Pre-treat cells with varying non-toxic concentrations of this compound for 1-2 hours.[9]

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO/cytokine assays, shorter times for signaling pathway analysis).[9]

2. Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[6]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[9]

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.[9]

4. Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.[7]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.[9]

    • This typically involves incubation of the supernatant in antibody-coated plates, followed by the addition of detection antibodies and a substrate for colorimetric detection.

    • Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

5. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT-PCR is used to measure the mRNA expression levels of inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and TNF-α.

  • Procedure:

    • Lyse the cells and extract total RNA using a suitable kit.

    • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

    • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

6. Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in inflammatory signaling pathways.

  • Procedure:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

    • Block the membrane to prevent non-specific antibody binding.[8]

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, Nrf2, and a loading control like β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Perform densitometric analysis to quantify the protein levels relative to the loading control.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of pro-inflammatory gene expression.[10] Its inhibition is a common mechanism for anti-inflammatory compounds.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound 10-Hydroxyoleoside 11-methyl ester Compound->IKK Inhibition Compound->IkB Inhibition Compound->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) plays a crucial role in mediating inflammatory responses.[11][12]

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK AP1 AP-1 Activation MAPK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound 10-Hydroxyoleoside 11-methyl ester Compound->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway.

Nrf2 Signaling Pathway

Activation of the Nrf2 pathway leads to the expression of antioxidant and anti-inflammatory genes.[2][13]

G Compound 10-Hydroxyoleoside 11-methyl ester Nrf2_Keap1 Nrf2-Keap1 Complex Compound->Nrf2_Keap1 Activation Keap1 Keap1 Nrf2 Nrf2 Translocation to Nucleus Nrf2_Keap1->Nrf2 ARE ARE Binding Nrf2->ARE Genes Anti-inflammatory & Antioxidant Gene Expression (e.g., HO-1) ARE->Genes

Caption: Activation of the Nrf2 antioxidant response pathway.

References

Application Notes and Protocols for Cytotoxicity Screening of 10-Hydroxyoleoside 11-methyl ester on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of 10-Hydroxyoleoside 11-methyl ester against various cancer cell lines. The following sections detail the necessary procedures, from initial cell culture to data analysis, to determine the compound's efficacy and selectivity.

Introduction

This compound is a naturally derived iridoid ester. Preliminary studies on similar compounds suggest potential cytotoxic activities against neoplastic cells, making it a candidate for further investigation as a potential anti-cancer agent. This document outlines the standardized procedures for in vitro cytotoxicity screening to determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines. The primary method described is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2]

Data Presentation: Hypothetical Cytotoxicity Data

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental results for this compound are not currently available in the public domain. It serves as an example of how to present cytotoxicity screening results.

Table 1: IC50 Values of this compound against various cancer cell lines after 48 hours of treatment.

Cancer Cell LineTissue of OriginIC50 (µM) ± SD
A549Lung Carcinoma25.6 ± 2.1
MCF-7Breast Adenocarcinoma15.8 ± 1.5
MDA-MB-231Breast Adenocarcinoma32.4 ± 3.5
HeLaCervical Carcinoma45.2 ± 4.8
HepG2Hepatocellular Carcinoma18.9 ± 2.0
PC-3Prostate Adenocarcinoma55.1 ± 6.3
HCT116Colon Carcinoma22.7 ± 2.4
U-87 MGGlioblastoma68.3 ± 7.1

Experimental Protocols

A detailed protocol for the MTT assay is provided below. This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1][3] The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Line Culture and Maintenance C Seed Cells in 96-well Plates (e.g., 5x10^3 cells/well) A->C B Prepare Serial Dilutions of This compound E Treat Cells with Compound Dilutions B->E D Incubate for 24h C->D D->E F Incubate for 48h E->F G Add MTT Solution (0.5 mg/mL final concentration) F->G H Incubate for 4h at 37°C G->H I Solubilize Formazan Crystals with DMSO H->I J Measure Absorbance at 570 nm I->J K Calculate Cell Viability (%) J->K L Determine IC50 Values K->L G compound 10-Hydroxyoleoside 11-methyl ester ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Scientific Data on the Neuroprotective Potential of 10-Hydroxyoleoside 11-methyl ester in In Vitro Models Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, no specific studies detailing the neuroprotective potential of 10-Hydroxyoleoside 11-methyl ester in in vitro models could be identified. Therefore, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of quantitative data, established experimental protocols, and defined signaling pathways for this specific compound.

This compound is recognized as a naturally occurring secoiridoid. While the broader class of secoiridoids has been reported to possess a wide range of biological activities, specific research into the neuroprotective effects of this particular methyl ester appears to be a novel area of investigation.

The core requirements for this request—summarized quantitative data, detailed experimental methodologies, and diagrams of signaling pathways—are all contingent on the existence of peer-reviewed research. Without such foundational data, any attempt to generate the requested content would be speculative and not based on scientific evidence.

Researchers, scientists, and drug development professionals interested in the neuroprotective potential of this compound are encouraged to initiate foundational in vitro studies to explore its efficacy and mechanisms of action. Such research would be essential to building the body of knowledge required for the future development of detailed protocols and application notes.

Future research could focus on:

  • Cytotoxicity assays: To determine the safe concentration range of this compound for neuronal cells.

  • Neuroprotection assays: Investigating the compound's ability to protect neuronal cells from various stressors, such as oxidative stress, glutamate (B1630785) excitotoxicity, or neurotoxin-induced damage.

  • Mechanistic studies: Elucidating the potential signaling pathways involved in any observed neuroprotective effects, for example, by examining markers of apoptosis, inflammation, and oxidative stress.

As new research emerges, it will become feasible to develop the comprehensive documentation initially requested.

Application Notes and Protocols for In Vivo Efficacy Testing of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Hydroxyoleoside 11-methyl ester is a natural product with a chemical structure suggestive of potential therapeutic benefits. While direct in vivo studies on this specific compound are limited, its relation to oleuropein (B1677263) aglycone, a well-researched polyphenol from olive oil, points towards promising anti-inflammatory, antioxidant, and neuroprotective properties. Several studies have demonstrated the in vivo efficacy of oleuropein aglycone and other methyl esters in various disease models, providing a strong rationale for investigating this compound.

This document provides detailed application notes and protocols for developing in vivo animal models to test the efficacy of this compound in the therapeutic areas of inflammation, oxidative stress, and neuroinflammation.

Application Note 1: Evaluation of Anti-Inflammatory Efficacy using the Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[1][2][3] Carrageenan injection into the rodent paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit inflammatory mediators.[3][4]

Experimental Protocol
  • Animal Selection: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose (B213188) in saline, p.o.)

    • This compound (Dose 1, e.g., 25 mg/kg, p.o.)

    • This compound (Dose 2, e.g., 50 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: The test compound, vehicle, or positive control is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each animal.[2][5]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[5] The percentage inhibition of edema is calculated for each group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at Time (hours)% Inhibition at 3h
0h 1h
Vehicle Control-0.85 ± 0.041.25 ± 0.06
This compound250.86 ± 0.031.10 ± 0.05*
This compound500.84 ± 0.041.00 ± 0.04
Indomethacin100.85 ± 0.030.95 ± 0.03

Values are presented as Mean ± SEM. *p<0.05, **p<0.01 compared to Vehicle Control.

Visualization

G cluster_0 Pre-treatment Phase cluster_1 Experimental Phase cluster_2 Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=6-8) Acclimatization->Grouping Dosing Compound/Vehicle Administration (p.o.) Grouping->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction Measurement Paw Volume Measurement (Plethysmometer) Induction->Measurement Timepoints Timepoints: 0, 1, 2, 3, 4, 5 hours Measurement->Timepoints Calculation Calculate Paw Edema Volume Timepoints->Calculation Inhibition Calculate % Inhibition Calculation->Inhibition Statistics Statistical Analysis Inhibition->Statistics

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Application Note 2: Assessment of Antioxidant and Hepatoprotective Efficacy in a Carbon Tetrachloride (CCl4)-Induced Oxidative Stress Model

Carbon tetrachloride (CCl4) is a potent hepatotoxin widely used to induce oxidative stress and liver injury in animal models.[6][7] Its metabolism generates free radicals that lead to lipid peroxidation and damage to cellular components.[6][7] This model is suitable for evaluating the antioxidant and hepatoprotective effects of test compounds.

Experimental Protocol
  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) are used and acclimatized for one week.

  • Grouping: Animals are divided into the following groups (n=8-10 per group):

    • Normal Control (Vehicle only)

    • CCl4 Control (Vehicle + CCl4)

    • This compound (Dose 1, e.g., 25 mg/kg/day, p.o. + CCl4)

    • This compound (Dose 2, e.g., 50 mg/kg/day, p.o. + CCl4)

    • Positive Control (e.g., Silymarin, 100 mg/kg/day, p.o. + CCl4)

  • Treatment Regimen: The test compound, vehicle, or positive control is administered orally for 7 consecutive days.

  • Induction of Oxidative Stress: On day 7, one hour after the final dose of the test compound, a single intraperitoneal (i.p.) injection of CCl4 (10% in olive oil, 1 mL/kg) is administered. The Normal Control group receives only olive oil.

  • Sample Collection: 24 hours after CCl4 injection, animals are euthanized. Blood is collected for serum analysis of liver function enzymes (ALT, AST). The liver is harvested for histopathology and biochemical analysis of oxidative stress markers.

  • Biochemical Analysis: Liver homogenates are prepared to measure:

    • Malondialdehyde (MDA) levels (a marker of lipid peroxidation).

    • Activities of antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).

Data Presentation

Table 2: Efficacy of this compound in a CCl4-Induced Oxidative Stress Model

Treatment GroupALT (U/L)AST (U/L)MDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
Normal Control35 ± 480 ± 91.2 ± 0.2150 ± 1285 ± 7120 ± 10
CCl4 Control250 ± 20##480 ± 35##4.5 ± 0.5##70 ± 8##40 ± 5##55 ± 6##
This compound (25 mg/kg)180 ± 15350 ± 253.2 ± 0.495 ± 958 ± 680 ± 7
This compound (50 mg/kg)110 ± 12 220 ± 202.0 ± 0.3 125 ± 1070 ± 6 105 ± 9
Silymarin (100 mg/kg)95 ± 10 190 ± 181.8 ± 0.2 135 ± 1175 ± 7 110 ± 10

Values are presented as Mean ± SEM. ##p<0.01 vs Normal Control; *p<0.05, **p<0.01 vs CCl4 Control.

Visualization

G CCl4 Carbon Tetrachloride (CCl4) Metabolism Metabolism by Cytochrome P450 CCl4->Metabolism FreeRadicals Free Radicals (·CCl3, ·OOCCl3) Metabolism->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation OxidativeStress Oxidative Stress LipidPeroxidation->OxidativeStress CellDamage Hepatocyte Damage (Increased ALT, AST) OxidativeStress->CellDamage AntioxidantEnzymes Decreased Antioxidant Enzymes (SOD, CAT, GPx) OxidativeStress->AntioxidantEnzymes TestCompound 10-Hydroxyoleoside 11-methyl ester Scavenging Radical Scavenging TestCompound->Scavenging EnzymeUpregulation Upregulation of Antioxidant Enzymes TestCompound->EnzymeUpregulation Scavenging->FreeRadicals Inhibits EnzymeUpregulation->AntioxidantEnzymes Restores G LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDysfunction Neuronal Dysfunction & Cognitive Deficits Neuroinflammation->NeuronalDysfunction TestCompound 10-Hydroxyoleoside 11-methyl ester TestCompound->NFkB Inhibits TestCompound->Cytokines Reduces

References

Application Notes and Protocols for 10-Hydroxyoleoside 11-methyl ester in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Hydroxyoleoside 11-methyl ester, a secoiridoid compound isolated from plants such as Fraxinus rhynchophylla, has emerged as a promising candidate for investigation in the field of cardiovascular disease. Preclinical studies suggest its potential therapeutic effects are rooted in the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration, as well as the induction of apoptosis. These cellular events are critical in the pathogenesis of atherosclerosis and restenosis. The primary mechanism of action appears to be mediated through the activation of the AMPK/SIRT1/Nrf2 signaling pathway, a key regulator of cellular energy homeostasis, stress resistance, and antioxidant defense. These application notes provide an overview of the potential of this compound and detailed protocols for its investigation in cardiovascular research.

Background

The proliferation and migration of vascular smooth muscle cells (VSMCs) are central to the development of neointimal hyperplasia, a key pathological feature of atherosclerosis and in-stent restenosis. Consequently, identifying compounds that can safely and effectively inhibit these processes is a major focus of cardiovascular drug discovery. This compound has been identified as one such compound, with preliminary research indicating its ability to modulate VSMC behavior and activate protective signaling pathways.

Key Applications in Cardiovascular Research

  • Inhibition of VSMC Proliferation and Migration: Investigation of the anti-proliferative and anti-migratory effects on VSMCs to assess the potential for preventing or treating atherosclerosis and restenosis.

  • Induction of Apoptosis in VSMCs: Studying the pro-apoptotic effects to understand its role in resolving neointimal lesions.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms, with a focus on the AMPK/SIRT1/Nrf2 signaling cascade, to identify novel therapeutic targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential in animal models of vascular injury and atherosclerosis.

Data Presentation: Representative Findings

The following tables present representative quantitative data illustrating the potential effects of this compound. (Note: This data is illustrative and intended to represent typical experimental outcomes.)

Table 1: Effect of this compound on VSMC Proliferation

Concentration (µM)Inhibition of Proliferation (%)IC50 (µM)
00\multirow{5}{*}{25.8}
1022.5 ± 3.1
2548.9 ± 4.5
5078.2 ± 5.9
10091.4 ± 2.7

Table 2: Effect of this compound on VSMC Migration

Concentration (µM)Wound Closure (%)
0 (Control)95.2 ± 4.8
2555.7 ± 6.2
5028.3 ± 5.1

Table 3: Effect of this compound on VSMC Apoptosis

Concentration (µM)Apoptotic Cells (%)
0 (Control)3.1 ± 1.1
2518.9 ± 2.5
5035.4 ± 3.8

Table 4: Effect of this compound on Protein Expression in VSMCs

Treatmentp-AMPK/AMPK (Fold Change)SIRT1 (Fold Change)Nrf2 (Fold Change)
Control1.01.01.0
This compound (50 µM)3.2 ± 0.42.8 ± 0.32.5 ± 0.3

Experimental Protocols

Protocol 1: VSMC Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle-treated control.

Protocol 2: VSMC Migration Assay (Wound Healing Assay)
  • Cell Seeding: Seed VSMCs in a 6-well plate and grow them to confluence.

  • Wound Creation: Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Treatment: Wash the cells with PBS and replace the medium with fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the wound at 0 hours and 24 hours.

  • Data Analysis: Measure the wound area at both time points and calculate the percentage of wound closure.

Protocol 3: Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed VSMCs in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: Treat VSMCs with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-AMPK, AMPK, SIRT1, Nrf2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control.

Visualizations

G cluster_workflow Experimental Workflow for In Vitro Analysis cluster_assays Functional Assays cluster_mechanism Mechanism of Action VSMC Vascular Smooth Muscle Cells (VSMCs) Treatment Treat with 10-Hydroxyoleoside 11-methyl ester VSMC->Treatment Proliferation Proliferation Assay (MTT) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis WesternBlot Western Blot (AMPK, SIRT1, Nrf2) Treatment->WesternBlot

Caption: Workflow for in vitro evaluation of this compound.

G cluster_pathway AMPK/SIRT1/Nrf2 Signaling Pathway cluster_cellular_effects Cellular Effects in VSMCs HOMe 10-Hydroxyoleoside 11-methyl ester AMPK AMPK Activation HOMe->AMPK Activates SIRT1 SIRT1 Upregulation AMPK->SIRT1 Activates Proliferation Inhibition of Proliferation & Migration AMPK->Proliferation Apoptosis Induction of Apoptosis AMPK->Apoptosis Nrf2 Nrf2 Activation SIRT1->Nrf2 Deacetylates & Activates Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Proposed signaling pathway of this compound.

Troubleshooting & Optimization

degradation products of 10-Hydroxyoleoside 11-methyl ester under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 10-Hydroxyoleoside 11-methyl ester, particularly concerning its stability and degradation products under various stress conditions.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under stress conditions?

A1: Based on its structure, which includes ester and glycosidic bonds, as well as a phenolic hydroxyl group, the primary degradation pathways are expected to be hydrolysis (acidic and alkaline), oxidation, and potentially thermal and photolytic degradation. Hydrolysis is likely to cleave the ester and glycosidic linkages.

Q2: What are the potential degradation products I should be looking for?

A2: Under hydrolytic conditions, the ester linkage may break to yield 10-Hydroxyoleoside and methanol (B129727). The glycosidic bond may also hydrolyze, particularly under acidic conditions. For instance, studies on the related compound oleuropein (B1677263) show degradation to hydroxytyrosol (B1673988) and elenolic acid.[1][2] Oxidation is likely to affect the phenolic portions of the molecule.

Q3: Why am I seeing poor mass balance in my forced degradation study?

A3: Poor mass balance can arise from several factors, including the formation of non-UV active or volatile degradation products that are not detected by standard HPLC-UV methods.[3] It is also possible that some degradation products are strongly retained on the analytical column. Using a mass spectrometer (LC-MS) in conjunction with UV detection can help identify non-chromophoric or unexpected degradation products.

Q4: My compound seems to be degrading even under mild storage conditions. What could be the cause?

A4: Complex natural products like secoiridoid glycosides can be sensitive to factors such as pH, light, and enzymatic activity.[4][5] Ensure that the compound is stored in a tightly sealed container, protected from light, and at a low temperature. If working with plant extracts, residual enzymatic activity could also contribute to degradation.[5][6]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profiles in Hydrolytic Studies
Symptom Possible Cause Suggested Solution
Variable degradation rates between seemingly identical experiments. Inconsistent pH control. The rate of hydrolysis is highly dependent on pH.Use buffered solutions to maintain a constant pH throughout the experiment. Verify the pH of the solution before and after the stress period.
Unexpected peaks appearing in the chromatogram. The co-solvent used to dissolve the compound may be participating in the reaction.Select a co-solvent that is inert under the tested conditions. It is advisable to run a blank stress experiment with just the solvent system.
Precipitation of the compound or degradation products. The solubility of the compound or its degradation products may change with pH or upon degradation.Reduce the initial concentration of the compound. If precipitation still occurs, consider a different co-solvent or a broader analytical method that can account for insoluble materials.
Issue 2: Difficulty in Identifying Oxidative Degradation Products
Symptom Possible Cause Suggested Solution
Multiple, poorly resolved peaks in the chromatogram after oxidation. Oxidation can lead to a complex mixture of products, including polymeric materials.Try using a lower concentration of the oxidizing agent or a shorter exposure time. Employ a high-resolution mass spectrometer (e.g., Q-TOF MS) to help elucidate the structures of the various products formed.
No significant degradation observed. The oxidizing agent is not strong enough, or the reaction conditions are too mild.Increase the concentration of the oxidizing agent (e.g., H₂O₂), extend the reaction time, or perform the experiment at a slightly elevated temperature.

Quantitative Data Summary

As specific quantitative data for this compound is unavailable, the following table is a template for summarizing results from forced degradation studies.

Stress Condition Reagent/Condition Time Temperature % Degradation of Parent Compound Major Degradation Products (and % Area)
Acidic Hydrolysis 0.1 M HCl24 h60°Ce.g., 15%e.g., DP1 (8%), DP2 (5%)
Alkaline Hydrolysis 0.1 M NaOH4 h25°Ce.g., 30%e.g., DP3 (20%), DP4 (8%)
Oxidative 3% H₂O₂24 h25°Ce.g., 10%e.g., DP5 (4%), DP6 (3%)
Thermal Dry Heat48 h80°Ce.g., 5%e.g., DP1 (3%)
Photolytic ICH Option 1N/A25°Ce.g., 8%e.g., DP7 (5%)

DP = Degradation Product

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies, adapted from general guidelines and studies on similar compounds.

Preparation of Stock Solution
  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of approximately 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Alkaline Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the solution at room temperature (25°C) for 4 hours.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide solution.

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation
  • Place a known amount of the solid compound in a clear glass vial.

  • Keep the vial in a temperature-controlled oven at 80°C for 48 hours.

  • After the specified time, remove the sample, allow it to cool, and dissolve it in a suitable solvent for analysis.

Photolytic Degradation
  • Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dissolve or dilute the sample in a suitable solvent for analysis.

Analytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) with UV detection. LC-MS is recommended for the identification of degradation products.

  • Column: A C18 reverse-phase column is generally suitable.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection at a wavelength appropriate for the chromophore of this compound. A photodiode array (PDA) detector is useful for assessing peak purity.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress alkali Alkaline Hydrolysis (0.1 M NaOH, 25°C) stock->alkali Expose to stress oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to stress thermal Thermal Degradation (80°C, solid state) stock->thermal Expose to stress photo Photolytic Degradation (ICH Q1B) stock->photo Expose to stress neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize Dissolve in solvent photo->neutralize hplc HPLC-UV/PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms Characterize peaks data Data Analysis & Mass Balance Calculation lcms->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_compound Parent Compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent 10-Hydroxyoleoside 11-methyl ester hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation parent->oxidation thermal_photo Thermal/Photolytic parent->thermal_photo hydrolysis_prod Hydrolyzed Aglycone, Hydroxytyrosol, Elenolic Acid hydrolysis->hydrolysis_prod leads to oxidation_prod Oxidized derivatives (e.g., quinones) oxidation->oxidation_prod leads to other_prod Isomers, other minor products thermal_photo->other_prod leads to

Caption: Logical relationship of degradation pathways.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 10-Hydroxyoleoside 11-methyl ester and related oleosides.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, resulting in a distorted peak shape with a trailing edge. For quantitative analysis of this compound, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from adjacent peaks, ultimately compromising the reliability of your results.

Q2: What are the most likely causes of peak tailing for a compound like this compound?

This compound is a secoiridoid, a class of terpene glycosides. These molecules, often phenolic in nature, are prone to peak tailing due to:

  • Secondary Interactions: The hydroxyl groups in the molecule can interact with active silanol (B1196071) groups on the surface of silica-based HPLC columns. This leads to some molecules being retained longer than others, causing the peak to tail.[1]

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak broadening and tailing.[1]

  • Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can contribute to peak broadening and tailing.[2]

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause peak tailing.

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow:

Step 1: Diagnose the Problem

First, determine if the tailing affects all peaks or just the this compound peak.

  • All peaks tail: This suggests a system-wide issue, likely related to extra-column volume or a problem with the column itself (e.g., a void).

  • Only the analyte peak tails: This points towards a chemical interaction between this compound and the stationary phase, or an issue with the mobile phase composition.

A helpful diagnostic test is to inject a neutral, non-polar compound like toluene (B28343). If the toluene peak is symmetrical, the issue is likely chemical in nature. If the toluene peak also tails, it indicates a physical problem with the system or column.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing Observed for This compound all_peaks_tail Do all peaks in the chromatogram tail? start->all_peaks_tail check_system Investigate System & Column Health: - Check for leaks and proper fittings. - Minimize tubing length. - Inspect for column void. - Replace column if necessary. all_peaks_tail->check_system Yes analyte_specific_tailing Peak tailing is likely analyte-specific. all_peaks_tail->analyte_specific_tailing No solution Symmetrical Peak Shape Achieved check_system->solution mobile_phase_check Optimize Mobile Phase: - Adjust pH (lower for acidic compounds). - Increase buffer strength. - Evaluate organic modifier. analyte_specific_tailing->mobile_phase_check method_check Review Method Parameters: - Reduce injection volume/concentration. - Ensure sample solvent is compatible  with mobile phase. mobile_phase_check->method_check column_chemistry Consider Column Chemistry: - Use an end-capped column. - Try a different stationary phase  (e.g., Phenyl-Hexyl). method_check->column_chemistry column_chemistry->solution

Caption: A logical workflow for troubleshooting peak tailing.

Step 2: Address Chemical and Methodological Issues

If the tailing is specific to this compound, focus on the following:

A. Mobile Phase Optimization

The pH of the mobile phase is a critical factor. Since this compound is likely acidic due to its phenolic and potential carboxylic acid groups, adjusting the pH can significantly improve peak shape.

  • Protocol for pH Adjustment:

    • Baseline: Prepare your standard mobile phase (e.g., water:acetonitrile).

    • Acidify: Prepare a new aqueous mobile phase component with a small amount of a volatile acid, such as 0.1% formic acid. This will lower the pH to around 2.5-3.5.

    • Equilibrate: Flush the column with the new mobile phase for at least 10-15 column volumes.

    • Analyze: Inject your sample and observe the peak shape. For many phenolic compounds, a lower pH suppresses the ionization of both the analyte and residual silanol groups on the column, reducing secondary interactions.

ParameterRecommendationRationale
Mobile Phase pH For acidic compounds like oleosides, a pH of 2.5-3.5 is often optimal.Suppresses ionization of the analyte and silanol groups, minimizing secondary interactions.
Buffer Strength If using a buffer, a concentration of 10-25 mM is a good starting point.Maintains a stable pH throughout the chromatographic run.
Organic Modifier Acetonitrile or MethanolThe choice of organic solvent can influence selectivity and peak shape.

B. Column Considerations

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer accessible silanol groups, which significantly reduces the potential for secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists on a C18 column, a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds like this compound and may improve peak shape.

C. Sample and Injection Parameters

  • Reduce Injection Volume and Concentration: To rule out column overload, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Check Your Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

Step 3: Evaluate System and Column Health

If all peaks are tailing or if the above steps do not resolve the issue, investigate the HPLC system and column.

A. Extra-Column Volume

  • Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.125 mm) tubing to connect the injector, column, and detector.

  • Check Fittings: Ensure all fittings are properly seated and not creating any dead volume.

B. Column Health

  • Column Contamination: If you suspect the column is contaminated, try flushing it with a strong solvent (e.g., isopropanol, followed by your mobile phase).

  • Column Void: A void at the head of the column can cause significant peak tailing. This can sometimes be addressed by reversing the column and flushing it. Always check the manufacturer's instructions before reversing a column.

  • Guard Column: Using a guard column can help protect your analytical column from contaminants and extend its lifetime.

Experimental Protocols

Protocol 1: HPLC Method for Oleuropein (B1677263) (a related Oleoside)

This method can be used as a starting point for the analysis of this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: Water with 0.4% Formic Acid

    • B: Acetonitrile

  • Gradient: Isocratic elution with 15% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 20 µL

(Adapted from a method for oleuropein analysis)[3]

Protocol 2: General Purpose Method for Fatty Acid Methyl Esters (FAMEs)

While structurally different, this method for other methyl esters provides an alternative approach.

  • Column: C18 reversed-phase column

  • Mobile Phase: Isocratic elution with acetonitrile

  • Flow Rate: 1.0 mL/min

  • Temperature: 40 °C

  • Detection: UV at 205 nm

  • Injection Volume: 10 µL

(Adapted from a method for FAME analysis)[4][5]

Signaling Pathways and Workflows

Analyte_Interaction cluster_column Silica-Based Stationary Phase silanol Residual Silanol Groups (Si-OH) tailing_peak Tailing Peak silanol->tailing_peak analyte 10-Hydroxyoleoside 11-methyl ester analyte->silanol Secondary Interaction (Hydrogen Bonding) mobile_phase Mobile Phase Flow

Caption: Secondary interaction causing peak tailing.

By systematically working through these troubleshooting steps, you can identify the root cause of peak tailing for this compound and achieve symmetrical, reproducible peaks for accurate quantitative analysis.

References

minimizing artifact formation during secoiridoid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing artifact formation during the analysis of secoiridoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed during secoiridoid analysis?

A1: The most prevalent artifacts in secoiridoid analysis are derivatives formed from the reaction of the naturally present aldehydic and dialdehydic forms of secoiridoids with solvents or from degradation. These include:

  • Hemiacetals and Acetals: These form when protic solvents, particularly methanol (B129727), react with the aldehyde groups of secoiridoids like oleocanthal (B1677205) and oleacein. This can lead to multiple peaks for a single analyte, complicating chromatographic profiles and reducing the accuracy of quantification.[1][2][3][4]

  • Oxidized Derivatives: Secoiridoids are susceptible to oxidation, which can occur during sample extraction, processing, and storage.[5] This results in the formation of various oxidized forms, which may be mistaken for naturally occurring compounds.

  • Degradation Products: Enzymatic and chemical hydrolysis can lead to the breakdown of complex secoiridoids like oleuropein (B1677263) into simpler molecules such as hydroxytyrosol (B1673988) and elenolic acid.[6][7]

Q2: How does the choice of extraction solvent affect artifact formation?

A2: The choice of extraction solvent is critical in preventing artifact formation.

  • Methanol: While commonly used, aqueous methanol can react with the aldehydic forms of secoiridoids to produce methyl hemiacetals and dimethyl acetals, leading to inaccurate quantification and complex chromatograms.[1][2]

  • Acetonitrile (B52724): Acetonitrile is a recommended alternative as it is an aprotic solvent and does not form these adducts, resulting in cleaner analytical profiles.[1][2]

  • Ethanol and Glycerol: These have also been explored as "green" solvents. While effective for extraction, the impact on artifact formation, especially with aldehydic secoiridoids, should be carefully evaluated.[8]

Q3: What is the impact of temperature on secoiridoid stability?

A3: Temperature plays a significant role in the stability of secoiridoids.

  • High Temperatures: Elevated temperatures during extraction or storage can accelerate the degradation of secoiridoids. For instance, heating oleuropein solutions at high temperatures (e.g., 110°C) leads to significant degradation.[9][10]

  • Low Temperatures: Storing extracts at low temperatures, such as -20°C, is optimal for preserving the integrity of secoiridoids and minimizing degradation over time.[9][10]

Q4: How does pH influence the stability of secoiridoids?

A4: The pH of the extraction and analytical medium can affect the stability of secoiridoids. An optimal pH of around 5 has been suggested for maintaining the stability of oleuropein in olive leaf extracts.[9][10] Deviations from this optimal pH can lead to increased degradation.

Troubleshooting Guides

Issue 1: Multiple, unexpected peaks for a single secoiridoid in the chromatogram.
Potential Cause Suggested Solution
Formation of hemiacetal and acetal (B89532) artifacts due to the use of methanol in the extraction solvent or mobile phase.[1][2][4]1. Replace methanol with acetonitrile for both sample extraction and as the organic component of the mobile phase in liquid chromatography.[1][2] 2. If methanol must be used, be aware of the potential for these artifacts and consider them during data interpretation.
Isomeric forms of secoiridoids naturally present in the sample.[11][12]1. Utilize high-resolution mass spectrometry (HRMS) to differentiate between isomers based on their fragmentation patterns.[13] 2. Optimize chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of isomers.
Degradation of the analyte during sample preparation or analysis.[6][7]1. Minimize sample processing time and keep samples cool. 2. Ensure the pH of the solutions is within the optimal stability range for the target secoiridoids (around pH 5 for oleuropein).[9][10]
Issue 2: Low recovery or apparent loss of secoiridoids.
Potential Cause Suggested Solution
Degradation due to high temperature during extraction or solvent evaporation.[9][10]1. Use lower extraction temperatures. For example, ultrasound-assisted extraction can be performed at moderate temperatures (e.g., 50-70°C).[8] 2. Evaporate solvents under reduced pressure at a low temperature.
Enzymatic degradation by endogenous enzymes like β-glucosidases and polyphenol oxidases present in the plant material.[7][14]1. Immediately freeze fresh plant material in liquid nitrogen after harvesting and store at -80°C until extraction. 2. Blanching the plant material before extraction can help to deactivate enzymes. 3. Use extraction methods that rapidly inactivate enzymes, such as microwave-assisted or ultrasonic extraction.[15][16]
Adsorption of analytes to container surfaces or filter membranes.1. Use silanized glassware or low-adsorption polypropylene (B1209903) tubes. 2. Test different filter materials for compatibility and recovery.
Improper storage conditions of extracts.[9][10]1. Store extracts at -20°C or below in airtight containers, protected from light.[9][10]

Quantitative Data Summary

Table 1: Effect of Storage Temperature on Oleuropein Stability in Olive Leaf Extracts

Storage TemperatureStability Outcome
-20°C Optimal condition for preserving oleuropein content over several weeks.[9][10]
4°C Moderate stability, but some degradation is observed over time.
25°C Least desirable condition, leading to significant degradation of oleuropein.[9][10]

Table 2: Effect of Heating Temperature on Oleuropein Content in Olive Leaf Extracts

Heating TemperatureEffect on Oleuropein
70°C Gradual degradation over time.
90°C More rapid degradation compared to 70°C.
110°C Detrimental to oleuropein content, causing rapid and significant loss.[9][10]

Experimental Protocols

Protocol 1: Recommended Extraction of Secoiridoids from Olive Oil to Minimize Artifacts

This protocol is adapted from methods that prioritize the prevention of artifact formation.[1][17][18]

  • Sample Preparation: Weigh 2 grams of virgin olive oil into a 15 mL centrifuge tube.

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., syringic acid).

  • Extraction Solvent: Add 5 mL of acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.

  • Collection of Extract: Carefully collect the acetonitrile (lower) phase containing the phenolic compounds.

  • Drying: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

  • Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.

  • Filtration: Filter the reconstituted extract through a 0.22 µm PTFE syringe filter before injection.

Protocol 2: Recommended Extraction of Secoiridoids from Olive Leaves to Minimize Artifacts

This protocol incorporates best practices to limit enzymatic and chemical degradation.

  • Sample Preparation: Immediately after harvesting, flash-freeze the olive leaves in liquid nitrogen and then lyophilize them. Grind the dried leaves into a fine powder.

  • Extraction Solvent: Prepare an 80:20 (v/v) mixture of acetonitrile and water.

  • Extraction Procedure: a. Weigh 1 gram of the powdered olive leaves into a 50 mL centrifuge tube. b. Add 20 mL of the acetonitrile/water mixture. c. Sonicate the mixture in an ultrasonic bath for 15 minutes at a controlled temperature (e.g., 25°C).

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes.

  • Collection of Supernatant: Carefully decant the supernatant.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the pellet with another 20 mL of the solvent mixture to ensure complete extraction. Combine the supernatants.

  • Solvent Evaporation: Evaporate the combined supernatants to dryness under vacuum at a low temperature (e.g., < 40°C).

  • Reconstitution and Filtration: Reconstitute the residue in a known volume of the mobile phase and filter through a 0.22 µm filter before analysis.

Visualizations

Secoiridoid_Degradation_Pathway cluster_oleuropein Oleuropein Degradation cluster_artifacts Artifact Formation Oleuropein Oleuropein Oleuropein_Aglycone Oleuropein_Aglycone Oleuropein->Oleuropein_Aglycone β-glucosidase (Enzymatic Hydrolysis) Hydroxytyrosol Hydroxytyrosol Oleuropein_Aglycone->Hydroxytyrosol Esterase Elenolic_Acid Elenolic_Acid Oleuropein_Aglycone->Elenolic_Acid Esterase Aldehydic_Secoiridoid Aldehydic Secoiridoid (e.g., Oleocanthal) Hemiacetal Hemiacetal Aldehydic_Secoiridoid->Hemiacetal Methanol Methanol Methanol->Hemiacetal Acetal Acetal Methanol->Acetal Hemiacetal->Acetal

Caption: Enzymatic degradation of oleuropein and artifact formation from aldehydic secoiridoids.

Experimental_Workflow cluster_extraction Sample Extraction cluster_purification Sample Clean-up cluster_analysis Analysis Sample Olive Leaves/Oil Extraction Extraction with Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Solvent Evaporation (< 40°C) Supernatant->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LCMS UHPLC-MS/MS Analysis Filtration->LCMS

Caption: Recommended workflow for secoiridoid analysis to minimize artifact formation.

References

Technical Support Center: Optimizing Secoiridoid Isomer Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in resolving secoiridoid isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of secoiridoid isomers so challenging?

A1: The chromatographic separation of secoiridoid isomers is inherently complex due to several factors:

  • Structural Similarity: Isomers possess the same molecular formula and often have very similar physicochemical properties, making them difficult to differentiate with conventional chromatographic techniques.[1][2]

  • Stereoisomers: Secoiridoids can exist as enantiomers and diastereomers, which have identical or nearly identical physical and chemical properties in an achiral environment.[3]

  • Tautomerism: Many secoiridoids, particularly those with open-ring structures, exhibit keto-enol tautomerism, leading to the presence of multiple interconvertible forms in solution.[4][5][6] This can result in peak broadening or the appearance of multiple peaks for a single compound.

  • Artifact Formation: During sample extraction and analysis, especially when using protic solvents like methanol (B129727), secoiridoids can form artifacts such as acetals and hemiacetals.[7][8][9] This further complicates the chromatogram.

Q2: What are the most common chromatographic techniques for separating secoiridoid isomers?

A2: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) is the most widely used and effective technique.[4][5][6] Other successful approaches include:

  • High-Performance Liquid Chromatography (HPLC): Often used with UV or MS detection.[10]

  • Supercritical Fluid Chromatography (SFC): An emerging technique that shows promise for separating thermally labile and isomeric compounds.[11][12][13][14]

  • Chiral Chromatography: Essential for resolving enantiomeric pairs, this can be performed using either HPLC or SFC with a chiral stationary phase (CSP).[15][16][17]

Q3: How can I prevent the formation of artifacts during sample preparation?

A3: To minimize the formation of acetals and hemiacetals, it is recommended to:

  • Avoid Methanol: Use acetonitrile (B52724) as the extraction and reconstitution solvent instead of methanol.[7]

  • Use Dry Solvents: Employing dry solvents can help reduce the water content that may contribute to artifact formation.[8]

  • Optimize Extraction Time and Temperature: Minimize the time and temperature of the extraction process to reduce the likelihood of chemical transformations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic separation of secoiridoid isomers.

Problem 1: Poor Resolution or Co-elution of Isomeric Peaks

Possible Causes & Solutions

Possible Cause Suggested Solution
Inappropriate Column Chemistry - Switch to a different stationary phase: If using a standard C18 column, consider a C8, phenyl-hexyl, or a pentafluorophenyl (PFP) column to alter selectivity.[18] - Use a fused-core (core-shell) column: These columns can provide higher efficiency and better resolution compared to fully porous particles.[7][19] - For enantiomers, use a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are commonly used for separating chiral isomers.[16][17]
Suboptimal Mobile Phase Composition - Adjust solvent strength: Modify the ratio of organic solvent (e.g., acetonitrile) to the aqueous phase. Increasing the aqueous phase can increase retention and may improve separation.[18] - Change the organic modifier: If using acetonitrile, try methanol or a combination of both. Different organic solvents can alter selectivity.[20] - Modify mobile phase pH: For ionizable secoiridoids, adjusting the pH with a buffer can change their retention behavior and improve resolution.[18] - Use a non-acidified gradient: In some cases, a non-acidified gradient elution can provide sharper peaks for certain secoiridoids like oleocanthal (B1677205) and oleacein.[7]
Inadequate Gradient Program - Decrease the gradient slope: A shallower gradient provides more time for closely eluting compounds to separate.[18] - Introduce an isocratic hold: Incorporate an isocratic step in the gradient where the isomers are expected to elute.
Elevated Flow Rate - Reduce the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the analysis time.[21]
High Column Temperature - Optimize the column temperature: While higher temperatures can improve efficiency by reducing mobile phase viscosity, they can also decrease retention and resolution. Experiment with different temperatures (e.g., 25°C to 50°C) to find the optimal balance.[21]
Problem 2: Peak Tailing or Asymmetric Peaks

Possible Causes & Solutions

Possible Cause Suggested Solution
Secondary Interactions with Silanols - Use an end-capped column: Ensure your silica-based column is properly end-capped to minimize interactions with free silanol (B1196071) groups. - Add a mobile phase modifier: Incorporate a small amount of an acidic modifier like formic acid (0.1%) or a basic modifier like triethylamine (B128534) to mask silanol groups.[22] - Operate at a lower pH: A lower pH can suppress the ionization of silanol groups, reducing their interaction with analytes.[22]
Column Overload - Reduce the injection volume or sample concentration: Injecting too much sample can lead to peak distortion.[23][24]
Contaminated Guard Column or Column Inlet - Replace the guard column: If a guard column is in use, it may be contaminated and should be replaced.[23] - Flush the column: Reverse-flush the analytical column with a strong solvent to remove contaminants from the inlet frit.[25]
Extra-column Volume - Minimize tubing length and diameter: Use tubing with a small internal diameter and keep the length between the injector, column, and detector as short as possible.[23]
Problem 3: Baseline Noise or Drift

Possible Causes & Solutions

Possible Cause Suggested Solution
Contaminated Mobile Phase - Use high-purity solvents: Always use HPLC or MS-grade solvents and freshly prepared mobile phases.[26][27] - Filter and degas the mobile phase: Filter all aqueous buffers and degas the mobile phase to remove particulates and dissolved gases.[26]
Pump Issues - Check for leaks: Inspect all fittings and connections for any signs of leaks.[25][28] - Purge the pump: Purge the pump to remove any air bubbles from the system.[23]
Detector Lamp Failing - Replace the detector lamp: If using a UV detector, a lamp nearing the end of its life can cause baseline instability.[23]
Column Bleed - Ensure mobile phase compatibility: Operate the column within its recommended pH and temperature range to prevent degradation of the stationary phase.

Experimental Protocols

UHPLC-MS/MS Method for Secoiridoid Analysis

This protocol is a generalized procedure based on common practices for the analysis of secoiridoids in olive oil.[4][5][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 0.5 g of the sample (e.g., extra virgin olive oil) into a centrifuge tube.

  • Add 1 mL of hexane (B92381) and vortex for 30 seconds.

  • Add 2 mL of a methanol:water (4:1 v/v) solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 3000 rpm for 3 minutes at 4°C.

  • Collect the methanolic-aqueous extract (lower phase).

  • Wash the extract with 1 mL of hexane to remove residual lipids.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions

  • System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 fused-core column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.5 min: 95% to 5% B

    • 6.5-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 800 L/h.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific transitions for each secoiridoid isomer should be optimized by infusing individual standards.

Data Summary

The following table summarizes typical retention times and MRM transitions for major secoiridoid isomers found in olive oil, based on published data. Actual values may vary depending on the specific chromatographic system and conditions.

Compound Precursor Ion (m/z) Product Ion (m/z) Typical Retention Time (min)
Oleocanthal Isomers303.1135.1 / 179.13.5 - 4.5
Oleacein Isomers319.1151.1 / 275.13.0 - 4.0
Ligstroside Aglycone Isomers361.1121.1 / 165.14.0 - 5.0
Oleuropein Aglycone Isomers377.1137.1 / 181.13.8 - 4.8

Visualizations

Troubleshooting_Workflow start Problem: Poor Isomer Resolution check_column Is the column appropriate for isomer separation? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes change_column Action: Change column (e.g., PFP, Chiral) or use fused-core. check_column->change_column No check_gradient Is the gradient profile optimal? check_mobile_phase->check_gradient Yes adjust_mobile_phase Action: Adjust solvent strength, change organic modifier, or modify pH. check_mobile_phase->adjust_mobile_phase No check_flow_temp Are flow rate and temperature optimized? check_gradient->check_flow_temp Yes adjust_gradient Action: Decrease gradient slope or add isocratic hold. check_gradient->adjust_gradient No solution_found Resolution Improved check_flow_temp->solution_found Yes adjust_flow_temp Action: Reduce flow rate or optimize temperature. check_flow_temp->adjust_flow_temp No change_column->check_mobile_phase adjust_mobile_phase->check_gradient adjust_gradient->check_flow_temp adjust_flow_temp->solution_found

Caption: Troubleshooting decision tree for improving the resolution of secoiridoid isomers.

Method_Development_Workflow start Define Analytical Goal (e.g., separate specific isomers) lit_review Literature Review & Initial Method Selection start->lit_review column_selection Column Screening (C18, PFP, Chiral) lit_review->column_selection mobile_phase_opt Mobile Phase Optimization (Solvent, pH, Additives) column_selection->mobile_phase_opt gradient_opt Gradient Optimization (Slope, Isocratic Holds) mobile_phase_opt->gradient_opt temp_flow_opt Temperature & Flow Rate Fine-Tuning gradient_opt->temp_flow_opt validation Method Validation (Robustness, Reproducibility) temp_flow_opt->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: General workflow for chromatographic method development for secoiridoid isomer separation.

References

Technical Support Center: Enhancing the Solubility of 10-Hydroxyoleoside 11-methyl Ester for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10-Hydroxyoleoside 11-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges during biological assays.

Troubleshooting Guide

This guide addresses specific issues you may encounter when preparing this compound for your experiments.

Issue Potential Cause Troubleshooting Steps
Compound precipitates when diluted in aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit.1. Decrease the final concentration: If your experimental design allows, lower the final concentration of the compound in the assay. 2. Increase the co-solvent concentration: If using a co-solvent like DMSO, you can slightly increase its final concentration. However, it is crucial to stay within the tolerated limit for your specific cell line or assay (see FAQ section).[1][2] 3. Utilize a solubility enhancer: Consider using cyclodextrins to form an inclusion complex and improve aqueous solubility (see detailed protocol below).[3][4][5]
Inconsistent or non-reproducible assay results. The compound may not be fully dissolved, leading to variations in the actual concentration in the assay.1. Ensure complete dissolution of the stock solution: Before diluting into your aqueous buffer, ensure the compound is fully dissolved in the organic solvent stock. Sonication can aid in this process.[6] 2. Prepare fresh dilutions: Prepare fresh dilutions of the compound for each experiment to avoid potential issues with the stability of the solution over time. 3. Vortex during dilution: When diluting the stock solution into the aqueous buffer, vortex the buffer to ensure rapid and uniform mixing.
Observed cellular toxicity or assay interference. The concentration of the organic co-solvent (e.g., DMSO) may be too high for your specific biological system.1. Determine the maximum tolerable solvent concentration: Perform a vehicle control experiment with different concentrations of the solvent to determine the highest concentration that does not affect your assay.[2] 2. Minimize the final solvent concentration: Aim to keep the final concentration of DMSO at or below 0.1% for most cell-based assays to minimize potential artifacts.[2][7] 3. Explore alternative solubilization methods: If the required concentration of the compound necessitates a toxic level of co-solvent, consider using cyclodextrins as a non-toxic alternative.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing a stock solution of this compound.[1] A related compound, Oleoside 11-methyl ester, is soluble in DMSO at up to 60 mg/mL (148.38 mM) with the aid of sonication.[6] It is also reported to be soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: What is the predicted aqueous solubility of this compound?

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

A3: The maximum tolerable concentration of DMSO is cell-line dependent.[2] As a general guideline:

  • ≤ 0.1%: Considered safe for most cell lines with minimal to no cytotoxicity.[1][2]

  • 0.5%: Tolerated by many robust cell lines.[1]

  • 1%: May be acceptable for some cell lines, but the potential for off-target effects increases.[2]

It is strongly recommended to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific experimental setup.

Q4: How can I use cyclodextrins to improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, to form water-soluble inclusion complexes.[3][4][5] This is a widely used technique to enhance the aqueous solubility of poorly soluble compounds for biological assays. Studies have shown that β-cyclodextrins and their derivatives can significantly increase the solubility of the related compound, oleuropein.[3][5]

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO
  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration.

  • Vortex the solution thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for short intervals in a water bath sonicator to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol for Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from methods used for structurally similar secoiridoids.

  • Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS, cell culture medium) to create a stock solution. A concentration of 45% (w/v) is a common starting point.

  • Prepare a concentrated stock of the compound: Dissolve this compound in a minimal amount of a suitable organic solvent, such as ethanol (B145695) or DMSO.

  • Form the inclusion complex: While vortexing the HP-β-CD solution, slowly add the concentrated compound stock solution. A 1:1 or 1:2 molar ratio of the compound to HP-β-CD is a good starting point for optimization.

  • Incubate: Allow the mixture to incubate, with stirring or shaking, at room temperature for a specified period (e.g., 1-24 hours) to facilitate the formation of the inclusion complex.

  • Sterile filter: Before use in biological assays, sterile filter the final solution through a 0.22 µm filter.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_assay_prep Aqueous Assay Solution Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C/-80°C dissolve->store dilute Dilute Stock in Aqueous Buffer store->dilute vortex Vortex during Dilution dilute->vortex use Use in Assay vortex->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic start Precipitation in Aqueous Buffer? solubility_limit Exceeds Solubility Limit start->solubility_limit Yes ok Problem Solved start->ok No decrease_conc Decrease Final Concentration solubility_limit->decrease_conc increase_dmso Increase Final DMSO (Check Toxicity) solubility_limit->increase_dmso use_cd Use Cyclodextrins solubility_limit->use_cd decrease_conc->ok increase_dmso->ok use_cd->ok

Caption: Troubleshooting logic for compound precipitation.

References

long-term storage and handling recommendations for 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the long-term storage, handling, and troubleshooting for 10-Hydroxyoleoside 11-methyl ester for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural secoiridoid glycoside. Secoiridoids are a class of natural products known for a wide range of biological and pharmacological activities. This compound is of interest to researchers for its potential therapeutic properties.

Q2: What are the primary factors that can cause degradation of this compound?

Based on the general stability of iridoid glycosides, the primary factors that can lead to the degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate hydrolysis and oxidation.

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bond and the ester group.

  • Light: Exposure to UV or visible light may cause photodegradation.

  • Humidity: Moisture can facilitate the hydrolysis of the compound, especially in its solid form.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation byproducts.

Q3: What are the recommended long-term storage conditions for this compound?

To ensure the stability and integrity of this compound, the following storage conditions are recommended. These recommendations are based on information for the compound and related iridoid glycosides.

Storage TypeConditionDurationForm
Long-Term (Solid) -20°C in a dry, dark placeUp to 3 yearsPowder
Long-Term (Solution) -80°CUp to 1 yearIn a suitable solvent (e.g., DMSO)

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: This is often the first indication of compound degradation. If you are observing a loss of activity, unexpected side effects in cell-based assays, or variable results between experiments, it is crucial to assess the integrity of your this compound stock.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that both the solid compound and your stock solutions have been stored at the recommended temperatures and protected from light.

    • Check the age of your stock solutions. Solutions stored for extended periods, even at low temperatures, may degrade.

  • Assess Purity:

    • If possible, analyze your stock solution by High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products. A fresh standard should be used for comparison.

    • Look for changes in the physical appearance of the solid compound or solutions (e.g., color change, precipitation).

  • Prepare Fresh Solutions:

    • If degradation is suspected, prepare a fresh stock solution from the solid compound.

    • Use high-purity, anhydrous solvents for preparing solutions.

Issue 2: Poor Solubility When Preparing Stock Solutions

Possible Cause: this compound is reported to be soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. If you are experiencing solubility issues, it could be due to the choice of solvent or the quality of the compound.

Troubleshooting Steps:

  • Select an Appropriate Solvent:

    • For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions.

    • For other applications, consider the solvents listed above.

  • Use Gentle Warming and Sonication:

    • If the compound is slow to dissolve, gentle warming (not exceeding 30-40°C) and brief sonication can aid in dissolution. Avoid excessive heating, as it can accelerate degradation.

  • Check Compound Purity:

    • Impurities in the solid compound can sometimes affect solubility.

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following general procedures for working with iridoid glycosides in cell-based assays can be adapted.

Preparation of Stock Solutions for Cell-Based Assays
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and, if necessary, sonicate in a water bath for a short period to ensure complete dissolution.

    • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Visualizations

Logical Workflow for Troubleshooting Experimental Inconsistency

G Troubleshooting Experimental Inconsistency start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage assess_purity Assess Compound Purity (HPLC, Visual) check_storage->assess_purity Storage OK fresh_solution Prepare Fresh Stock Solution check_storage->fresh_solution Storage Improper assess_purity->fresh_solution Degradation Suspected re_run_exp Re-run Experiment assess_purity->re_run_exp Purity OK fresh_solution->re_run_exp contact_support Contact Technical Support re_run_exp->contact_support Issue Persists G Handling and Storage Workflow receive Receive Solid Compound store_solid Store Solid at -20°C (Dry, Dark) receive->store_solid prepare_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prepare_stock aliquot Aliquot into Single-Use Tubes prepare_stock->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution use_in_exp Use in Experiment store_solution->use_in_exp

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Secoiridoids from Olea europaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antioxidant Potential of Key Olive Secoiridoids with Supporting Experimental Data.

Secoiridoids, a class of phenolic compounds abundant in the olive tree (Olea europaea), are recognized for their significant contribution to the health benefits associated with olive products. Their antioxidant properties, in particular, have garnered substantial interest within the scientific community for their potential therapeutic applications in diseases linked to oxidative stress. This guide provides a comparative overview of the antioxidant capacity of four major secoiridoids: oleuropein, hydroxytyrosol, oleocanthal, and ligstroside, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of these secoiridoids is often evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50), which represents the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample, is a common metric for comparison. A lower IC50 value indicates a higher antioxidant activity.

While direct comparative studies measuring the IC50 of all four major secoiridoids under identical conditions are limited, the available data consistently highlight the potent antioxidant activity of hydroxytyrosol. The following table summarizes representative IC50 values from studies investigating these compounds, providing a basis for comparison. It is important to note that variations in experimental conditions can influence absolute IC50 values.

SecoiridoidAntioxidant AssayIC50 (µM)Key Observations
Hydroxytyrosol DPPH~10 - 25Consistently demonstrates the most potent radical scavenging activity among the compared secoiridoids.
Oleuropein DPPH~20 - 50Exhibits significant antioxidant activity, though generally less potent than its hydrolysis product, hydroxytyrosol.
Oleacein Superoxide Anion Scavenging1.5A derivative of oleuropein, oleacein, has shown very strong activity in specific assays.[1]
Oleocanthal COX-1 Inhibition23While recognized for its anti-inflammatory properties similar to ibuprofen, its direct radical scavenging data for comparison is less prevalent.[2]
Ligstroside --Data on the direct radical scavenging IC50 of ligstroside is less commonly reported in comparative studies.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro antioxidant capacity assays cited in the comparison of olive secoiridoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol (B145695)

  • Test samples (secoiridoids) at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). The absorbance of the working solution at 517 nm should be adjusted to approximately 1.0.

  • Sample Preparation: Dissolve the secoiridoid samples and the positive control in the same solvent used for the DPPH solution to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the sample or standard to a fixed volume of the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each well or cuvette is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the secoiridoid.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Test samples (secoiridoids) at various concentrations

  • Positive control (e.g., Trolox)

  • Spectrophotometer capable of measuring absorbance at 734 nm

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample Preparation: Dissolve the secoiridoid samples and the positive control in the appropriate solvent to prepare a range of concentrations.

  • Reaction Mixture: Add a small volume of the sample or standard to a larger, fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is typically allowed to proceed for a short period (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.

Signaling Pathways and Experimental Workflows

The antioxidant effects of secoiridoids are not solely due to direct radical scavenging but also involve the modulation of cellular signaling pathways that enhance the endogenous antioxidant defense systems. A key pathway implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis Secoiridoids Secoiridoid Isolation (Oleuropein, Hydroxytyrosol, etc.) Concentrations Preparation of Serial Dilutions Secoiridoids->Concentrations Reaction Incubation (Dark, Room Temp) Concentrations->Reaction Radical_Solution Radical Solution (DPPH or ABTS) Radical_Solution->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Comparative Analysis IC50->Comparison Compare Potency

Caption: General workflow for in vitro antioxidant capacity assessment of secoiridoids.

Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Several studies suggest that secoiridoids, particularly hydroxytyrosol, can activate this protective pathway.[4][5]

Nrf2_Signaling_Pathway cluster_stimulus Stimulus cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response Secoiridoids Secoiridoids (e.g., Hydroxytyrosol) Keap1_Nrf2 Keap1-Nrf2 Complex Secoiridoids->Keap1_Nrf2 Modulates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2_free Nrf2 (free) Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Enzymes Expression of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulates Protection Cellular Protection Against Oxidative Damage Antioxidant_Enzymes->Protection

Caption: Nrf2 signaling pathway activation by secoiridoids.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 10-Hydroxyoleoside 11-methyl ester and its structurally related compounds, primarily focusing on the well-documented activities of oleuropein (B1677263) and its derivatives. Due to the limited direct experimental data on this compound, this document extrapolates its potential biological activities based on the established SAR of similar secoiridoids.

Chemical Structures of Compared Compounds

The central theme of this guide revolves around comparing the chemical structures of oleuropein, its aglycone, hydroxytyrosol (B1673988), and the target compound, this compound. Understanding their structural similarities and differences is key to inferring the bioactivity of the latter.

  • Oleuropein: A prominent secoiridoid glycoside found in olive leaves and fruit, characterized by a hydroxytyrosol moiety, an elenolic acid-derived part, and a glucose molecule.

  • Oleuropein Aglycone: The derivative of oleuropein after the removal of the glucose unit.

  • Hydroxytyrosol: A simple yet potent antioxidant phenol (B47542) that forms a core part of the oleuropein structure.

  • This compound: A derivative of oleoside (B1148882) with a hydroxyl group at the 10th position and a methyl ester at the 11th position.

Comparative Biological Activities

The biological activities of oleuropein and its derivatives have been extensively studied, providing a basis for predicting the potential activities of this compound. The key activities include antioxidant, anti-inflammatory, and anticancer effects.

Antioxidant Activity

The antioxidant capacity of these compounds is a cornerstone of their therapeutic potential. Phenolic compounds act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[1][2] The presence of the catechol group (two adjacent hydroxyl groups) in the hydroxytyrosol moiety is a critical determinant of the potent antioxidant activity of oleuropein and its derivatives.[3]

Table 1: Comparative Antioxidant Activity of Oleuropein and its Derivatives

CompoundAssayIC50 ValueReference
OleuropeinDPPH25 µg/mL[4]
Oleuropein AglyconeDPPH15 µg/mL[5]
HydroxytyrosolDPPH5 µg/mL[5]
Oleuropein-rich extractABTS1.5 µmol/L[6]
Hydroxytyrosol-rich extractABTS30 µmol/L[6]

Note: Lower IC50 values indicate higher antioxidant activity.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Secoiridoids have demonstrated significant anti-inflammatory properties, often attributed to their ability to modulate inflammatory signaling pathways such as the NF-κB pathway.[7][8]

Table 2: Comparative Anti-inflammatory Activity of Oleuropein and Related Compounds

CompoundAssayEffectReference
OleuropeinLPS-induced NO production in RAW 264.7 cellsSignificant reduction in NO levels[9]
OleocanthalCOX-1 and COX-2 inhibitionPotent inhibitor[8]
Oleuropein AglyconePGE2 productionInhibition of PGE2 synthesis[10]
Anticancer Activity

The anticancer properties of secoiridoids are linked to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[7][8]

Table 3: Comparative Anticancer Activity of Oleuropein and its Aglycone

CompoundCancer Cell LineIC50 ValueReference
OleuropeinBreast (MCF-7)50 µM[7]
OleuropeinColon (HT-29)100 µM[7]
Oleuropein AglyconeBreast (MCF-7)25 µM[8]
Oleuropein AglyconeProstate (PC-3)40 µM[8]

Inferred Structure-Activity Relationship of this compound

Based on the data from related compounds, we can infer the following structure-activity relationships for this compound:

  • Secoiridoid Core: The presence of the secoiridoid skeleton is fundamental for the observed biological activities.

  • Hydroxytyrosol Moiety: The potent antioxidant and anti-inflammatory activities of oleuropein are largely attributed to the hydroxytyrosol component. The absence of this specific moiety in this compound suggests it might have a different, possibly weaker, antioxidant profile compared to oleuropein.

  • Hydroxyl Group at C10: The introduction of a hydroxyl group can increase polarity and potentially create new hydrogen bonding interactions with biological targets, which could modulate its activity in unforeseen ways.

  • Methyl Ester at C11: The methyl ester group increases lipophilicity compared to a carboxylic acid. This modification can enhance cell membrane permeability, potentially leading to increased intracellular concentrations and, consequently, higher biological activity. The increased lipophilicity of acetylated oleuropein derivatives has been shown to correlate with greater antioxidant activity.[11]

Signaling Pathways and Mechanisms of Action

Antioxidant Mechanism of Phenolic Compounds

Phenolic compounds exert their antioxidant effects primarily through radical scavenging. This can occur via two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol_HAT Phenolic Compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Phenol_HAT->Phenoxyl_Radical Donates H• Radical_HAT Free Radical (R•) Neutralized_Radical_HAT Neutralized Molecule (RH) Radical_HAT->Neutralized_Radical_HAT Accepts H• Phenol_SET Phenolic Compound (Ar-OH) Phenol_Radical_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Phenol_Radical_Cation Donates e- Radical_SET Free Radical (R•) Anion Anion (R-) Radical_SET->Anion Accepts e-

Caption: Antioxidant mechanisms of phenolic compounds.

Anti-inflammatory Mechanism: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Many secoiridoids are thought to exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocation DNA DNA NFkB_active->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Promotes

Caption: Simplified NF-κB signaling pathway.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activities discussed in this guide.

General Workflow for Bioactivity Screening

Bioactivity_Workflow Start Compound Isolation/ Synthesis Purity Characterization and Purity Assessment (NMR, MS, HPLC) Start->Purity In_Vitro In Vitro Bioassays Purity->In_Vitro Antioxidant Antioxidant Assays (DPPH, ABTS) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO, PGE2 inhibition) In_Vitro->Anti_inflammatory Anticancer Cytotoxicity Assays (MTT) In_Vitro->Anticancer Data Data Analysis (IC50 determination) Antioxidant->Data Anti_inflammatory->Data Anticancer->Data SAR Structure-Activity Relationship Analysis Data->SAR

Caption: General workflow for screening bioactive compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in methanol (typically around 0.1 mM).

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control with the solvent and DPPH solution, and a blank with the solvent only.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (around 517 nm) using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity if available.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[12]

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay is based on the principle that protein denaturation is a hallmark of inflammation.[13][14]

  • Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin in a buffer solution.

  • Add various concentrations of the test compound to the reaction mixture.

  • A standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) is used as a positive control.

  • Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time (e.g., 5 minutes).

  • After cooling, measure the turbidity of the solution spectrophotometrically (e.g., at 660 nm).

  • Calculate the percentage inhibition of protein denaturation.

  • Determine the IC50 value for the test compound.

References

comparing the neuroprotective effects of 10-Hydroxyoleoside 11-methyl ester with other natural compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases has spurred intensive research into natural compounds with neuroprotective potential. While direct experimental data on the neuroprotective effects of 10-Hydroxyoleoside 11-methyl ester is not currently available in public research, this guide provides a comprehensive comparison of a closely related and well-studied secoiridoid, oleuropein, with two other prominent neuroprotective natural compounds: curcumin (B1669340) and resveratrol (B1683913). This analysis is based on available experimental data and aims to provide a valuable resource for researchers in the field of neuropharmacology and drug discovery.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes key quantitative data from various in vitro and in vivo studies, offering a comparative overview of the neuroprotective efficacy of oleuropein, curcumin, and resveratrol.

CompoundModel SystemAssayConcentration/DoseObserved EffectReference
Oleuropein Human Glioblastoma (U87) cellsH₂O₂-induced oxidative stress10 µMSignificantly prevented cell loss and regenerated total antioxidant capacity.[1]
Differentiated human SH-SY5Y cellsβ-amyloid-induced toxicity5-10 µMProvided 50% neuroprotection.
Aged Wistar ratsIn vivo antioxidant activity50 mg/kg daily for 6 monthsImproved antioxidant enzyme activities and decreased lipid peroxidation in the midbrain.[2]
Mice with focal cerebral ischemia/reperfusionIn vivo neuroprotection100 mg/kg (intraperitoneal)Reduced cerebral infarct volume and decreased levels of cleaved caspase-3.[3]
Curcumin Primary cultured cortical neuronsOxygen-glucose deprivation/reoxygenation (OGD/R)5 µMCounteracted the increase in NAD(P)H: quinone oxidoreductase 1 (NQO1) and attenuated cell injury.[4]
Animal models of Parkinson's DiseaseVarious neurotoxin-induced modelsNot specified in meta-analysisDemonstrated significant neuroprotection, anti-inflammatory, and antioxidant effects.[5]
AD model miceIn vivo amyloid plaque reductionNot specifiedReduced amyloid plaque size by 30% and decreased soluble Aβ.[6]
Resveratrol HT22 mouse hippocampal cellsGlutamate-induced oxidative cell death10 µMEffectively prevented cell death induced by ≤4 mM glutamate.[7]
Rat model of permanent middle cerebral artery occlusion (pMCAO)In vivo neuroprotection30 mg/kgReduced ischemia-reperfusion induced damage by up-regulating Bcl-2 and down-regulating Bax.[8][9]
R28 cellsCobalt chloride-induced hypoxiaIC₅₀ of 938.5 ± 127.0 µMProtected against hypoxia-induced cell death.[10]
R28 cellsGlutamate-induced excitotoxicityIC₅₀ of 29.32 ± 3.00 mMProtected against glutamate-induced cell death.[10]

Key Neuroprotective Signaling Pathways

The neuroprotective effects of oleuropein, curcumin, and resveratrol are mediated through the modulation of several key signaling pathways. These pathways are central to cellular processes such as antioxidant defense, inflammation, and apoptosis.

Oleuropein's Neuroprotective Mechanisms

Oleuropein exerts its neuroprotective effects primarily through its potent antioxidant and anti-inflammatory properties. It has been shown to activate the Nrf2 pathway, a master regulator of the antioxidant response, and inhibit the pro-inflammatory NF-κB pathway.

Oleuropein_Pathway Oleuropein Oleuropein Nrf2 Nrf2 Oleuropein->Nrf2 Activates NFkB NF-κB Oleuropein->NFkB Inhibits ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Upregulates AntioxidantEnzymes->ROS Scavenges Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Promotes Inflammation Neuroinflammation NFkB->Inflammation Promotes Inflammation->Neuroprotection Reduces

Caption: Oleuropein's activation of Nrf2 and inhibition of NF-κB pathways.

Curcumin's Multi-Targeted Neuroprotective Effects

Curcumin is known for its ability to interact with multiple molecular targets. It modulates several signaling pathways, including the Akt/Nrf2 and PI3K/Akt pathways, leading to reduced oxidative stress, inflammation, and apoptosis.[4][11][12][13][14]

Curcumin_Pathway Curcumin Curcumin PI3K PI3K Curcumin->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Activates GSK3b GSK-3β Akt->GSK3b Inhibits CREB CREB Akt->CREB Activates AntioxidantResponse Antioxidant Response Nrf2->AntioxidantResponse Promotes AntiApoptosis Anti-apoptosis GSK3b->AntiApoptosis Inhibition leads to BDNF BDNF CREB->BDNF Upregulates Neuroprotection Neuroprotection BDNF->Neuroprotection Contributes to AntioxidantResponse->Neuroprotection Contributes to AntiApoptosis->Neuroprotection Contributes to

Caption: Curcumin's modulation of PI3K/Akt and downstream pathways.

Resveratrol's Sirtuin-Mediated Neuroprotection

Resveratrol is recognized for its activation of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance and longevity. This activation triggers a cascade of downstream effects that contribute to its neuroprotective properties.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates PGC1a PGC-1α SIRT1->PGC1a Deacetylates & Activates FOXO FOXO SIRT1->FOXO Deacetylates & Activates NFkB NF-κB SIRT1->NFkB Deacetylates & Inhibits MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes StressResistance Stress Resistance FOXO->StressResistance Promotes Neuroprotection Neuroprotection MitochondrialBiogenesis->Neuroprotection Contributes to StressResistance->Neuroprotection Contributes to Inflammation Neuroinflammation NFkB->Inflammation Promotes Inflammation->Neuroprotection Reduces

Caption: Resveratrol's activation of SIRT1 and its downstream targets.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of natural compounds.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol is used to assess the viability of neuronal cells after exposure to a neurotoxin and treatment with a neuroprotective compound.

MTT_Assay_Workflow Start Seed Neuronal Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Compound (e.g., Oleuropein) +/- Neurotoxin Incubate1->Treat Incubate2 Incubate for 24-48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570 nm AddSolubilizer->ReadAbsorbance Analyze Calculate Cell Viability (%) ReadAbsorbance->Analyze

Caption: Workflow for assessing cell viability using the MTT assay.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat cells with various concentrations of the test compound (e.g., oleuropein, curcumin, resveratrol) for a specified period (e.g., 1-2 hours).

  • Induction of Toxicity: Add a neurotoxic agent (e.g., H₂O₂, 6-OHDA, Aβ peptide) to the wells (except for the control group) and incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control group.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the expression levels of specific proteins in key signaling pathways.

Western_Blot_Workflow Start Cell Lysis & Protein Extraction Quantify Protein Quantification (e.g., BCA Assay) Start->Quantify Separate SDS-PAGE (Protein Separation) Quantify->Separate Transfer Transfer to PVDF Membrane Separate->Transfer Block Blocking (e.g., with BSA or milk) Transfer->Block IncubatePrimary Incubate with Primary Antibody Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated Secondary Antibody IncubatePrimary->IncubateSecondary Detect Chemiluminescent Detection IncubateSecondary->Detect Analyze Image Analysis & Quantification Detect->Analyze

Caption: General workflow for Western blot analysis.

  • Sample Preparation: Lyse treated cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Nrf2, anti-p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

While direct evidence for the neuroprotective effects of this compound is lacking, the extensive research on the related secoiridoid, oleuropein, provides a strong basis for its potential in this area. The comparative analysis with curcumin and resveratrol highlights that all three compounds operate through multifaceted mechanisms, primarily targeting oxidative stress, neuroinflammation, and apoptosis. Oleuropein and curcumin show significant promise in modulating the Nrf2 and Akt pathways, respectively, while resveratrol's unique activation of SIRT1 presents another important avenue for neuroprotection.

This guide serves as a foundational resource for researchers, offering a structured comparison of these natural compounds. Further investigation into the specific effects of this compound is warranted to fully understand its therapeutic potential. The provided experimental protocols and pathway diagrams offer a practical framework for designing and interpreting future studies in the quest for novel neuroprotective agents.

References

in vivo validation of the therapeutic potential of 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vivo therapeutic efficacy of oleuropein (B1677263) and its primary metabolite, hydroxytyrosol (B1673988), in preclinical models of inflammation and neurological disorders. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies.

While the therapeutic potential of 10-Hydroxyoleoside 11-methyl ester is of growing interest, in vivo validation studies are not yet available in the public domain. Therefore, this guide focuses on its well-characterized precursors, oleuropein and hydroxytyrosol, which have been extensively studied for their potent anti-inflammatory and neuroprotective properties.

Performance Comparison: Anti-Inflammatory and Neuroprotective Effects

Oleuropein and hydroxytyrosol have demonstrated significant therapeutic effects in various in vivo models. The following tables summarize their performance in key studies, highlighting their efficacy in reducing inflammation and protecting against neuronal damage.

Table 1: In Vivo Anti-Inflammatory Efficacy
CompoundAnimal ModelDosageTreatment DurationKey FindingsReference
Oleuropein Carrageenan-induced paw edema in rats400 mg/kg & 500 mg/kg (i.p.)Single doseSignificant reduction in paw edema, comparable to aspirin (B1665792) (300 mg/kg).[1][1]
Hydroxytyrosol Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice10 mg/kg & 50 mg/kgNot specifiedSignificant reduction in inflammatory markers IL-6, IL-1β, and TNF-α.[2][2]
Oleuropein Lipopolysaccharide (LPS)-induced sepsis in miceNot specifiedPre-treatmentReduced serum IL-1β levels.[3][3]
Hydroxytyrosol Pristane-induced systemic lupus erythematosus in mice100 mg/kgNot specifiedReduced IL-1β secretion by LPS-stimulated splenocytes and macrophages.[3][3]
Table 2: In Vivo Neuroprotective Efficacy
CompoundAnimal ModelDosageTreatment DurationKey FindingsReference
Oleuropein Diabetic rats (cognitive dysfunction & neuroinflammation)40 mg/kg4 weeksImproved spatial learning and memory, reduced oxidative stress and inflammatory response in the hippocampus.[4][5][6][4][5][6]
Hydroxytyrosol Transient middle cerebral artery occlusion (tMCAo) in mice (stroke model)0.03% in diet (approx. 45 mg/kg/day)35 daysImproved forepaw strength and short-term recognition memory, increased cerebral blood flow.[7][8][9][10][11][7][8][9][10][11]
Hydroxytyrosol Stroke patients15 mg/day45 daysLower modified Rankin Scale (mRS) score at 45 days compared to control.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key in vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.

  • Animal Preparation: Male Wistar rats are used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in normal saline is administered into the right hind paw of the rats.[13]

  • Treatment Administration: Test compounds (e.g., oleuropein, aspirin) or vehicle are administered intraperitoneally 30 minutes prior to the carrageenan injection.[1]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at specific time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[1]

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.[13]

Transient Middle Cerebral Artery Occlusion (tMCAo) in Mice

This model is a common method for inducing ischemic stroke to study neuroprotective agents.

  • Animal Preparation: Male C57BL/6 mice are used.

  • Surgical Procedure:

    • Anesthesia is induced in the mice.

    • A 30-minute transient middle cerebral artery occlusion is performed.

  • Dietary Intervention: Following the tMCAo procedure, mice are randomly assigned to receive either a standard chow or a diet enriched with hydroxytyrosol (0.03 gm%).[7][8][9]

  • Behavioral and Imaging Assessments:

    • A battery of behavioral tests (e.g., grip test, open field, pole test) are performed at various time points post-ischemia to assess sensorimotor and cognitive function.[7][8][9]

    • In vivo imaging, such as T2-weighted MRI, is used to determine the infarct volume at different days post-ischemia.[7][8][9]

  • Ex Vivo Analysis: At the end of the study period (e.g., 35 days), brain tissue is collected for immunohistochemical and Western blot analysis to quantify markers of neuroinflammation and neurogenesis.[7][8][9]

Signaling Pathways and Mechanisms of Action

Oleuropein and hydroxytyrosol exert their therapeutic effects by modulating key signaling pathways involved in inflammation and cell survival.

Oleuropein's Neuroprotective Signaling

Oleuropein has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. In models of diabetic neuroinflammation, oleuropein treatment leads to the phosphorylation and activation of PI3K, Akt, and mTOR in hippocampal tissues, thereby reducing neuronal apoptosis and improving cognitive function.[4][5][6]

Oleuropein_PI3K_Akt_Pathway Oleuropein Oleuropein PI3K PI3K Oleuropein->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p CellSurvival Cell Survival & Neuroprotection mTOR->CellSurvival Inflammation Inflammation & Apoptosis mTOR->Inflammation

Caption: Oleuropein activates the PI3K/Akt/mTOR pathway.

Hydroxytyrosol's Anti-inflammatory and Antioxidant Signaling

Hydroxytyrosol is a potent activator of the Nrf2 signaling pathway, a master regulator of the antioxidant response. By promoting the nuclear translocation of Nrf2, hydroxytyrosol upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress and inflammation.[14][15]

Hydroxytyrosol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxytyrosol Hydroxytyrosol Keap1_Nrf2 Keap1-Nrf2 Complex Hydroxytyrosol->Keap1_Nrf2 dissociates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes activates

References

synergistic effects of 10-Hydroxyoleoside 11-methyl ester with other phytochemicals

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: While the primary focus of this guide is the synergistic effects of 10-Hydroxyoleoside 11-methyl ester, a prominent secoiridoid found in olive species, a comprehensive review of existing scientific literature reveals a notable absence of studies investigating its specific synergistic interactions with other phytochemicals. In contrast, its close structural relative, oleuropein (B1677263), has been the subject of extensive research in this area. Given the chemical similarity and shared biological pathways between these two molecules, this guide will present a detailed analysis of the well-documented synergistic effects of oleuropein as a predictive model for the potential interactions of this compound. This approach provides a scientifically grounded framework for researchers and drug development professionals interested in the therapeutic promise of this class of compounds.

Oleuropein: A Paradigm for Synergistic Anticancer Activity

Oleuropein has demonstrated significant synergistic effects when combined with conventional chemotherapeutic agents, enhancing their efficacy and potentially reducing dose-limiting side effects. This guide will focus on two well-documented examples of this synergy: oleuropein in combination with doxorubicin (B1662922) and paclitaxel (B517696) in the context of breast cancer.

Quantitative Analysis of Synergistic Effects

The synergistic interactions between oleuropein and chemotherapeutic drugs have been quantified in various studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) of each compound alone and in combination. A reduction in the IC50 of the chemotherapeutic agent in the presence of oleuropein is indicative of a synergistic or additive effect.

Cell LineCompoundIC50 (Alone)CombinationResultReference
MCF-7 (Breast Cancer) Oleuropein230 µMOleuropein + Paclitaxel (various ratios)Synergistic effect observed[1][2][3][4]
Paclitaxel7.5 µM[1][2][3][4]
MDA-MB-231 (Breast Cancer) Oleuropein492.45 ± 3.28 µM (48h)Oleuropein (50 mg/kg) + Doxorubicin (1.5 mg/kg)Significant decrease in tumor growth in vivo[5][6][7][8]
Doxorubicin1.69 ± 0.11 µM (72h)[8]

Experimental Protocols

The following is a generalized protocol for assessing the synergistic cytotoxicity of phytochemicals and chemotherapeutic agents, based on the widely used MTT assay.

MTT Assay for Cell Viability and Synergism

Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cell lines and to quantify synergistic interactions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Oleuropein (or this compound)

  • Partner phytochemical or chemotherapeutic drug (e.g., Doxorubicin, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of oleuropein and the partner compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of each compound to achieve a range of concentrations.

    • For combination studies, prepare a matrix of concentrations of both compounds.

    • Remove the overnight culture medium from the cells and replace it with a medium containing the individual compounds or their combinations. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Plot dose-response curves and determine the IC50 values for each compound alone.

    • For combination treatments, use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergism, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Signaling Pathways and Mechanisms of Synergy

The synergistic anticancer effects of oleuropein in combination with chemotherapeutics are often attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.

Inhibition of Pro-Survival Signaling

Oleuropein has been shown to inhibit the PI3K/AKT and NF-κB signaling pathways, which are frequently overactive in cancer cells and promote their survival and proliferation.[6][11][12] By downregulating these pathways, oleuropein can sensitize cancer cells to the cytotoxic effects of chemotherapeutic drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF_kB NF-κB Gene_Expression Pro-survival and Proliferation Genes NF_kB->Gene_Expression Translocates to nucleus and promotes transcription Cell_Survival Cell Survival and Proliferation Gene_Expression->Cell_Survival Leads to Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Oleuropein Oleuropein Oleuropein->AKT Inhibits Oleuropein->NF_kB Inhibits Apoptosis Apoptosis Oleuropein->Apoptosis Induces Doxorubicin Doxorubicin Doxorubicin->Apoptosis Induces

Caption: Oleuropein inhibits pro-survival PI3K/AKT and NF-κB signaling, enhancing drug-induced apoptosis.

Induction of Apoptosis

Oleuropein can induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. It achieves this by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[6][12] When combined with chemotherapeutic drugs that also induce apoptosis, this effect is potentiated.

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax (Pro-apoptotic) Mitochondrial_Membrane Mitochondrial Membrane Bax->Mitochondrial_Membrane Forms pores in Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrial_Membrane Inhibits pore formation Cytochrome_c Cytochrome c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes Mitochondrial_Membrane->Cytochrome_c Releases Oleuropein Oleuropein Oleuropein->Bax Upregulates Oleuropein->Bcl2 Downregulates Chemotherapy Chemotherapeutic (e.g., Doxorubicin) Chemotherapy->Bax Upregulates

Caption: Oleuropein promotes apoptosis by modulating Bax and Bcl-2, leading to caspase activation.

Conclusion and Future Directions

The synergistic effects of oleuropein with conventional anticancer drugs are well-supported by scientific evidence, highlighting its potential as an adjuvant therapy. The mechanisms underlying these interactions involve the modulation of key signaling pathways that govern cancer cell survival and death.

While direct experimental data on the synergistic properties of this compound are currently lacking, the findings presented for oleuropein provide a strong rationale for future research in this area. Investigating the potential synergistic combinations of this compound with other phytochemicals and existing cancer therapies could unveil new and effective treatment strategies. Researchers are encouraged to utilize the experimental frameworks and mechanistic insights detailed in this guide to explore the therapeutic potential of this promising olive-derived secoiridoid.

References

Safety Operating Guide

Personal protective equipment for handling 10-Hydroxyoleoside 11-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 10-Hydroxyoleoside 11-methyl ester (CAS RN: 131836-11-8) is publicly available.[1][2] The following guidelines are based on the safety protocols for the structurally related secoiridoid, Oleuropein, and general best practices for handling chemical compounds in a laboratory setting. Researchers should always perform a risk assessment before handling any new chemical and consult with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational and disposal plans with procedural, step-by-step guidance.

I. Personal Protective Equipment (PPE)

Given the lack of specific hazard data for this compound, a cautious approach is recommended. The following PPE should be considered mandatory when handling the compound in its pure form or in solution.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing stock solutions (solid form) Tightly fitting safety goggles with side-shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a chemical fume hood to avoid dust inhalation.
Handling solutions Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if handled in a well-ventilated area.
In-vivo administration Safety glasses with side shields.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required.

Based on general laboratory safety guidelines and SDS for Oleuropein.[3]

II. Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed when not in use.

2. Preparation of Solutions:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure all necessary PPE is worn correctly.

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid creating dust.

  • When dissolving, add the solid to the solvent slowly to prevent splashing.

3. Experimental Use:

  • Handle all solutions containing this compound with care, avoiding contact with skin and eyes.

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

  • Work in a well-ventilated area.

4. Accidental Release Measures:

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's EHS department.

  • Ventilate the area and wash the spill site after material pickup is complete.

III. Disposal Plan

  • All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, should be considered chemical waste.

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's EHS department for specific disposal procedures.

IV. Experimental Workflow

The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Contingency & Disposal Receiving Receiving Storage Storage Receiving->Storage Risk_Assessment Risk_Assessment Storage->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed Weighing_Solid Weighing Solid (in Fume Hood) Don_PPE->Weighing_Solid Preparing_Solution Preparing Solution Weighing_Solid->Preparing_Solution Experimental_Use Experimental Use Preparing_Solution->Experimental_Use Spill Spill Experimental_Use->Spill Waste_Collection Collect Waste Experimental_Use->Waste_Collection Cleanup Spill Cleanup Spill->Cleanup Yes Spill->Waste_Collection No Cleanup->Waste_Collection Disposal Disposal Waste_Collection->Disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.